The core mechanism of fosinopril involves inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of inhibition.
Figure 1: The RAAS pathway and site of fosinoprilat inhibition.
Prodrug Activation: Fosinopril sodium is an ester prodrug that is rapidly and completely hydrolyzed in vivo to its active metabolite, fosinoprilat [1] [2] [3]. This hydrolysis is mediated by carboxylesterases in the liver and gastrointestinal mucosa [1] [4].
ACE Inhibition: Fosinoprilat is a competitive, active-site inhibitor of ACE [1] [2]. ACE is a dipeptidyl carboxypeptidase responsible for converting the decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II [5]. Fosinoprilat binds to the zinc-containing active site of ACE via its phosphinic acid group, preventing this conversion [6].
Pharmacodynamic Consequences: By inhibiting ACE, fosinoprilat reduces circulating levels of angiotensin II, leading to several effects [1] [5]:
Fosinopril's pharmacokinetic profile is characterized by balanced absorption, high protein binding, and a unique dual route of elimination.
| Property | Details |
|---|---|
| Absorption | Bioavailability: ~36% (as fosinoprilat) [8] [2] [4]. Absorption occurs primarily in the proximal small intestine [1]. Food slows the rate but not the extent of absorption [2] [9]. |
| Distribution | The active metabolite, fosinoprilat, is highly protein bound (>95%) [1] [2]. Fosinopril can cross the blood-brain barrier [1]. |
| Metabolism | Fosinopril is hydrolyzed to fosinoprilat by carboxylesterases in the liver and GI mucosa [1] [2]. Fosinoprilat may undergo further conjugation to a β-glucuronide [8] [2]. |
| Elimination | Half-life: Fosinoprilat has a prolonged half-life of approximately 12 hours, supporting once-daily dosing [2] [4]. Route: Fosinoprilat is eliminated in roughly equal proportions by the kidneys and the liver (hepatobiliary system) [1] [8] [4]. This dual pathway prevents drug accumulation in patients with renal or hepatic impairment [1] [3] [4]. |
The following table summarizes key quantitative data from biochemical and in vivo studies relevant to researchers.
| Parameter | Value / Measurement | Experimental Context / Notes |
|---|---|---|
| ACE Inhibition (IC₅₀) | 0.18 μM [10] | In vitro enzyme inhibition assay. |
| Inhibition Constant (Kᵢ) | 1.675 μM [10] | Measured for fosinoprilat; indicates non-competitive inhibition [10]. |
| Oral Absorption | 32-36% [8] | Absolute absorption measured in healthy human subjects using radiolabeled drug. |
| Protein Binding | ≥95% (Fosinoprilat) [1] [2] | High binding to plasma proteins. |
| Clearance | 26-39 mL/min [2] | Total body clearance in healthy subjects. |
| Animal Model Efficacy | 4.67 mg/kg, p.o., 4 weeks [10] | Dose shown to attenuate cardiac dysfunction and structural alterations in a post-myocardial infarction rat model. |
Fosinopril possesses several characteristics that are noteworthy from a research and development perspective:
| Parameter | Value | Comments & References |
|---|---|---|
| Bioavailability | 30-36% (of oral fosinopril) | Bioavailability is for the prodrug fosinopril; fosinoprilat is the active metabolite formed after absorption [1]. |
| Time to Peak (T~max~) | ~3 hours | Time to reach peak plasma concentration after oral administration of fosinopril [2] [1]. |
| Plasma Protein Binding | >99% (89-99.8%) | High binding to plasma proteins [2] [1]. |
| Volume of Distribution | ~10 L | Suggests limited distribution beyond the plasma and extracellular fluid [1]. |
| Plasma Half-Life | 11.5 - 12 hours | Allows for once-daily dosing [1]. |
| Route of Elimination | Renal: ~44% Hepatobiliary: ~46% | Dual and compensatory routes of excretion [1]. | | Clearance | 26-39 mL/min (Whole Body) | Renal clearance is 16-20 mL/kg/hr [1]. |
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can simultaneously determine fosinopril and fosinoprilat concentrations in human plasma for pharmacokinetic studies [3]. The following diagram illustrates the experimental workflow:
Experimental workflow for LC-MS/MS quantification of fosinopril and fosinoprilat in human plasma.
Key Methodological Details [3]:
The diagram below outlines the metabolic pathway and dual elimination of fosinopril.
Metabolic activation and dual elimination pathway of fosinopril.
The activation and therapeutic action of fosinopril involves a specific biochemical pathway. The following diagram illustrates the sequence from prodrug administration to its pharmacological effect.
Fosinopril is hydrolyzed to fosinoprilat, which inhibits ACE and prevents the formation of Angiotensin II.
The table below details the key properties and metabolic steps:
| Property/Step | Description |
|---|---|
| Compound Class | Synthetic, phosphorus-containing ACE inhibitor prodrug [1] [2]. |
| Activation Site | Primarily in the liver and gastrointestinal (GI) mucosa [3] [4] [2]. |
| Activating Enzymes | Hydrolyzed by carboxylesterases [3]. |
| Active Metabolite | Fosinoprilat [3] [1]. |
| Mechanism of Action | Fosinoprilat competitively binds to and inhibits Angiotensin-Converting Enzyme (ACE), preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II [3]. |
The quantitative pharmacokinetic profile of fosinopril and fosinoprilat is summarized in the following table.
| Parameter | Value or Description |
|---|---|
| Bioavailability | ~36% [2] (of fosinoprilat after oral fosinopril administration). |
| Time to Peak Concentration (T~max~) | Approximately 3 hours after oral administration [3]. |
| Protein Binding | Very high (>99% for fosinoprilat) [3]. |
| Elimination Half-life | Approximately 12 hours (for fosinoprilat) [2]. |
| Route of Elimination | Dual elimination: approximately 50% via the kidneys and 50% via the liver (hepatobiliary route) [4] [2] [5]. |
| Consequence of Dual Elimination | The total body clearance of fosinoprilat remains relatively unchanged in patients with renal impairment, often making dosage adjustments unnecessary [3] [4]. |
Accurately measuring fosinopril and fosinoprilat concentrations in biological samples is challenging due to ex vivo hydrolysis of the prodrug by ubiquitous esterases in blood and plasma [6]. The following diagram outlines a validated workflow to address this.
Experimental workflow for stabilizing and analyzing fosinopril in plasma, using EDTA and formic acid to inhibit ex vivo hydrolysis.
The key steps and considerations for a robust bioanalytical method are:
The tables below summarize key pharmacokinetic parameters and the comparative accumulation of fosinoprilat against other ACE inhibitors in patients with renal insufficiency.
Table 1: Key Pharmacokinetic Parameters of Fosinoprilat in Renal Impairment [1] [2] [3]
| Parameter | Description / Change in Renal Impairment |
|---|---|
| Total Body Clearance | Significantly reduced in renal impairment vs. normal function; however, total clearance is maintained across varying degrees of renal failure due to compensatory increase in hepatic clearance [1]. |
| Elimination Half-life | Approximately 12 hours (similar to patients with normal renal function); no significant prolongation is observed [2] [4] [5]. |
| Route of Elimination | Approximately 50% of an absorbed dose is excreted in the urine, and 50% is excreted in the feces via hepatobiliary clearance [1] [4] [5]. |
| Protein Binding | High (≥95% for fosinoprilat) [2] [4]. |
| Impact of Dialysis | Not significantly removed by hemodialysis [2]. |
Table 2: Accumulation of ACE Inhibitors in Chronic Renal Insufficiency (CRI) [3] [6] This study compared multiple once-daily doses in patients with CRI (creatinine clearance < 30 mL/min) over 10 days.
| Drug (Active Moiety) | Increase in AUC from Day 1 to Day 10 (Accumulation) | Statistical Significance |
|---|---|---|
| Fosinopril (Fosinoprilat) | 26.8% ± 9.9 | Not Significant |
| Enalapril (Enalaprilat) | 76.6% ± 16.6 | p < 0.001 |
| Lisinopril | 161.7% ± 31.8% | p < 0.001 |
The primary data on fosinopril's unique pharmacokinetics are derived from rigorous clinical studies. Below is a detailed methodology for the pivotal comparative study [3] [6] and a supporting single-dose study [1].
The following diagram illustrates the unique dual compensatory elimination pathway of fosinoprilat, which is the core reason for its favorable profile in renal impairment.
This unique pharmacokinetic property means that dosage adjustment is typically not required for fosinopril in patients with any degree of renal impairment, including end-stage renal disease [2] [3] [5]. This contrasts with other ACE inhibitors like enalapril and lisinopril, which require dose reduction in renally impaired patients due to significant accumulation [3].
Fosinopril is a phosphorus-containing ester prodrug designed to be hydrolyzed in the liver and gastrointestinal mucosa to its active metabolite, fosinoprilat [1] [2] [3]. This active diacid competitively and reversibly inhibits angiotensin-converting enzyme (ACE) [1] [4] [3].
The following diagram illustrates the primary signaling pathway through which fosinopril exerts its hemodynamic effects:
Fosinopril's inhibition of ACE and its downstream hemodynamic effects.
The primary pharmacodynamic consequences of this inhibition are:
The hemodynamic impact of fosinopril has been quantified in clinical studies involving patients with heart failure. The table below summarizes key findings from a 10-week study [5].
| Hemodynamic Parameter | Change from Baseline (Mean Values) | Clinical Significance |
|---|---|---|
| Pulmonary Capillary Wedge Pressure (PCWP) | Decreased by approx. 7-9 mm Hg | Indicates reduced preload and pulmonary congestion |
| Systemic Vascular Resistance (SVR) | Decreased by approx. 300 dyne·sec·cm⁻⁵ | Indicates reduced afterload |
| Mean Arterial Blood Pressure (MABP) | Decreased by approx. 9-11 mm Hg | Reflects overall blood pressure reduction |
| Cardiac Index (CI) | Increased by approx. 0.3-0.4 L/min/m² | Indicates improved cardiac output |
| Stroke Volume Index (SVI) | Increased | Reflects improved pumping efficiency per heartbeat |
| Heart Rate (HR) | Slight decrease | Potentially beneficial reduction |
These effects were observed with once-daily dosing of 20 mg and 40 mg fosinopril, demonstrating sustained action over 24 hours [5]. The study also noted dose-related trends toward reduced symptoms of dyspnea and decreased need for supplemental diuretics [5].
Fosinopril has a unique compensatory dual elimination pathway. While most ACE inhibitors are primarily cleared renally, fosinoprilat is eliminated in roughly equal proportions by the kidneys and the liver [2] [4] [3].
This property is visualized in the following elimination pathway:
Fosinopril's dual compensatory elimination pathway.
This dual route offers a significant clinical advantage:
For researchers wishing to replicate or build upon these findings, here are the core methodologies from key studies.
1. Protocol for Acute and Chronic Hemodynamic Effects [5]
2. Protocol for Pharmacokinetics in Renal Impairment [6] [8]
From a drug development perspective, fosinopril presents two compelling case studies:
Fosinopril sodium is the sodium salt of fosinopril, which serves as an ester prodrug of the active metabolite fosinoprilat, a competitive angiotensin-converting enzyme (ACE) inhibitor used in cardiovascular conditions for nearly three decades. As the first phosphorus-containing ACE inhibitor approved for clinical use, this compound possesses distinctive physicochemical properties that influence its pharmaceutical behavior. The compound contains a phosphinate group capable of specific binding to the active site of angiotensin-converting enzyme, contributing to its mechanism of action and stability profile. This compound is designated chemically as: L-proline, 4-cyclohexyl-1-[[[2-methyl-1-(1-oxopropoxy) propoxy] (4-phenylbutyl) phosphinyl] acetyl]-, sodium salt, trans- [1].
The molecular structure of this compound presents both hydrophilic and hydrophobic regions, with a molecular weight of 585.64 g/mol and molecular formula C₃₀H₄₅NNaO₇P [2] [1] [3]. Its crystalline powder form is typically white to off-white in appearance and demonstrates particular solubility characteristics that must be carefully considered in formulation development. From a pharmaceutical perspective, this compound is classified as a Class III substance according to the Biopharmaceutics Classification System (high solubility, low permeability), which directly influences its absorption characteristics and formulation strategies [4].
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Molecular Weight | 585.64 g/mol | [2] [1] [3] |
| Molecular Formula | C₃₀H₄₅NNaO₇P | [2] [1] [3] |
| CAS Number | 88889-14-9 | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| pKa | 9.8 (calculated) | [5] |
| Partition Coefficient (log P) | 4.75 (calculated) | [5] |
The solubility behavior of this compound varies significantly across different solvents, presenting both opportunities and challenges for formulation scientists. As a sodium salt, it demonstrates good aqueous solubility, though this must be balanced against its susceptibility to hydrolytic degradation in aqueous environments. The compound follows the general principle that most ACE inhibitors exhibit low lipophilicity, with the notable exception of fosinopril, which demonstrates relatively higher calculated partition coefficient compared to other drugs in its class [5]. This unique property among ACE inhibitors influences both its absorption characteristics and formulation approaches.
Recent advances in preformulation science have revealed that the solubility of this compound can be significantly enhanced through complexation strategies, particularly with cyclodextrin derivatives. Research has demonstrated that forming an inclusion complex with γ-cyclodextrin not only improves aqueous solubility but also provides substantial protection against hydrolytic degradation, addressing two major formulation challenges simultaneously [4]. This approach has proven particularly valuable in the development of advanced drug delivery systems where both solubility and stability are critical factors.
Table 2: Solubility Profile of this compound in Various Solvents
| Solvent | Solubility | Experimental Conditions | Reference |
|---|---|---|---|
| Water | 100 mg/mL (approximately 170 mM) | Not specified | [1] |
| Water | 8.3 mg/mL | Research grade material | [2] |
| Methanol | Freely soluble | Not specified | [1] |
| Ethanol | 4 mg/mL | Research grade material | [2] |
| Ethanol | Freely soluble | Not specified | [1] |
| Hexane | Slightly soluble | Not specified | [1] |
| DMSO | Insoluble | Research grade material; moisture-absorbing DMSO reduces solubility | [2] |
Beyond basic solubility, several additional parameters critically influence the formulation behavior of this compound. The compound demonstrates a calculated partition coefficient (log P) of 4.75, which is significantly higher than other ACE inhibitors such as enalapril (0.09), enalaprilat (-0.03), and lisinopril (-1.20) [5]. This relatively higher lipophilicity among ACE inhibitors contributes to its unique pharmacokinetic profile, including its dual hepatic and renal elimination pathway. The pKa of approximately 9.8 indicates that the molecule exists predominantly in its ionized form at physiological pH, enhancing its aqueous solubility but potentially limiting membrane permeability [5].
The solid-state properties of this compound have been characterized using multiple analytical techniques. Solid-state NMR and IR spectroscopy studies have revealed the existence of multiple polymorphic forms, each with distinct physicochemical characteristics that can influence dissolution behavior and stability [3]. These polymorphic variations must be carefully controlled during pharmaceutical manufacturing to ensure consistent product performance. Additionally, research has demonstrated that this compound can form a lamellar liquid crystal structure under specific conditions, which may be exploited in advanced drug delivery system design [3].
This compound is subject to significant degradation through multiple pathways, with hydrolysis representing the primary mechanism of instability. The compound demonstrates pH-dependent degradation, with the greatest instability observed under basic conditions, though degradation occurs across the entire pH range [4]. The ester functional group in this compound is particularly susceptible to hydrolytic cleavage, converting the prodrug to its active form, fosinoprilat, which may further degrade under stressful conditions. This degradation pathway presents a significant challenge for formulation scientists, particularly when developing aqueous-based dosage forms such as solutions or suspensions.
Research has demonstrated that the degradation kinetics of this compound follow apparent first-order behavior under specific conditions, with the rate constant highly dependent on pH, temperature, and ionic strength. The presence of cyclodextrins, particularly γ-cyclodextrin, has been shown to significantly stabilize the molecule against hydrolytic degradation through the formation of an inclusion complex that protects the labile ester functional group [4]. This stabilization effect is attributed to both the geometric protection of the susceptible moiety within the cyclodextrin cavity and changes in the microenvironmental polarity surrounding the molecule.
Table 3: Stability Profile of this compound Under Various Conditions
| Condition | Stability Behavior | Formulation Implications | Reference |
|---|---|---|---|
| Aqueous Solutions | Hydrolytic degradation in all pH conditions (acidic, basic, neutral) | Requires protection from moisture; limited shelf-life in solution form | [4] |
| Basic pH | Greater extent of degradation | Strict pH control essential in formulations | [4] |
| γ-Cyclodextrin Complexation | Enhanced chemical stability in aqueous solution | Valuable strategy for liquid formulations | [4] |
| Niosomal Encapsulation | Improved stability, especially at 2-8°C | Promising for ocular delivery systems | [4] |
| Antioxidant Systems | EDTA and sodium metabisulfite provide protection | Necessary in aqueous formulations to prevent oxidative degradation | [4] |
Multiple advanced formulation approaches have been investigated to address the stability challenges associated with this compound. The application of niosomal encapsulation has demonstrated particular promise, with studies showing that fosinopril-loaded niosomal preparations maintained good physical and chemical stability for at least three months when stored at 2-8°C [4]. The combination of cyclodextrin complexation with niosomal encapsulation represents a particularly effective approach, providing dual stabilization through both molecular complexation and physical compartmentalization.
The inclusion of stabilizing excipients represents another critical strategy for enhancing this compound stability. Research has demonstrated that antioxidant systems comprising ethylenediamine tetra-acetic acid disodium salt (EDTA) and sodium metabisulfite (Na-MS) provide effective protection against degradation in aqueous environments [4]. These stabilizers function through multiple mechanisms, including chelating metal ions that catalyze degradation reactions and providing an antioxidant barrier against oxidative degradation pathways. When designing stable formulations, manufacturers must consider the compatibility of these stabilizers with other formulation components and the primary container closure system.
The accurate determination of this compound solubility requires carefully controlled experimental conditions due to its hydrolytic susceptibility. For equilibrium solubility measurement, excess this compound should be added to the solvent of interest and mixed using a temperature-controlled shaker bath at 25°C for a predetermined period (typically 24-72 hours). The resulting suspension must then be filtered through a 0.45μm membrane filter, and the filtrate appropriately diluted for analysis using a validated HPLC or UV-Vis spectroscopic method [3] [4]. For kinetic solubility assessment, a stock solution in a water-miscible organic solvent (such as DMSO) can be titrated into the aqueous medium while monitoring for precipitation through turbidimetric analysis or direct quantification of the dissolved fraction.
For investigating the effect of complexation agents on solubility, the phase solubility method described by Higuchi and Connors is recommended. This approach involves preparing aqueous solutions containing increasing concentrations of the complexing agent (e.g., γ-cyclodextrin, 0-10% w/v), adding excess this compound to each solution, and following the same equilibrium procedure outlined above [4]. The resulting solubility data should be analyzed to determine the stoichiometry and stability constant of the complex, providing critical information for formulation optimization. Throughout these procedures, maintaining pH control and minimizing exposure to light and elevated temperatures are essential for obtaining accurate, reproducible results.
Forced degradation studies represent a critical component of this compound stability assessment, providing insight into degradation pathways and identifying potential degradation products. These studies should expose the drug substance to stress conditions including acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) environments [4]. Samples should be withdrawn at appropriate time intervals and analyzed using stability-indicating methods that can separate and quantify the parent compound and its degradation products. These studies not only reveal the intrinsic stability characteristics but also help validate analytical methods as truly stability-indicating.
Long-term stability studies should be conducted according to ICH guidelines, with testing conditions reflecting the intended storage environment. For this compound formulations, samples should be stored at controlled temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH, and 5°C ± 3°C) in appropriate packaging systems [4]. At predetermined time points (0, 1, 3, 6, 9, 12, 18, 24 months), samples should be evaluated for physical characteristics (appearance, pH, viscosity for liquids), chemical potency (drug content, degradation products), and performance characteristics (dissolution for solid dosage forms). The specific stability-indicating method must be validated for specificity, accuracy, precision, and robustness to ensure reliable monitoring of stability profiles.
Diagram: this compound degradation pathways and stabilization strategies showing primary hydrolysis route and protective formulation approaches.
The thin-film hydration method represents the most widely employed technique for preparing niosomal formulations of this compound. This procedure begins with dissolving specific ratios of nonionic surfactants (Span 60 or Brij 76), cholesterol, and membrane stabilizers (dicetyl phosphate or stearylamine) in an organic solvent, typically chloroform [4]. The optimal molar ratio for these components is generally 47.5:47.5:5 (surfactant:cholesterol:stabilizer), with the total lipid composition typically prepared at 100 μM in 5 mL of hydration medium. This organic solution is then slowly evaporated under reduced pressure at 40°C using a rotary evaporator until a dried thin film forms on the inner wall of the flask.
The critical hydration step involves adding 5 mL of aqueous medium (10 mM phosphate-buffered saline, pH 7.4, containing 1% w/v fosinopril, 0.1% w/v EDTA, and 0.1% w/v Na-MS) with or without 5% w/v γ-cyclodextrin to the dried lipid film [4]. Hydration is performed by rotating the flask in a water bath at 60°C for 30 minutes under normal pressure. Following hydration, size reduction is achieved through sonication in an ultrasonic bath at 60°C for 30 minutes. The formulation is then left overnight at room temperature to complete annealing and drug partitioning between the lipid bilayer and aqueous phase before storage at 4°C until analysis. This method typically produces niosomes with favorable entrapment efficiency, zeta potential, and controlled release profiles.
High-performance liquid chromatography represents the most widely employed analytical technique for quantifying this compound and monitoring its stability. A robust HPLC method for fosinopril analysis typically utilizes a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of acetonitrile-phosphate buffer (pH ~2.5-3.0) in varying proportions depending on the specific separation requirements [3]. The flow rate is generally maintained between 0.8-1.5 mL/min with detection in the 210-220 nm range using a UV or PDA detector. This method effectively separates this compound from its major degradation products and process impurities, providing accurate quantification in both bulk drug substance and formulated products.
Capillary electrophoresis has emerged as a valuable complementary technique for this compound analysis, particularly for impurity profiling and chiral separations. The CE method typically employs a fused silica capillary (50-75 μm internal diameter, 50-60 cm effective length) with alkaline phosphate or borate buffer (pH 8.0-9.5) as the background electrolyte [6] [3]. Separation is achieved by applying high voltage (15-25 kV) with detection at 200-210 nm. The CE technique offers excellent separation efficiency for this compound and its related substances, with the added advantages of minimal solvent consumption and rapid method development compared to traditional HPLC. Both HPLC and CE methods should be properly validated according to ICH guidelines for intended applications.
UV-Vis spectroscopy provides a rapid, straightforward method for initial this compound quantification, particularly during preformulation studies and solubility assessments. This compound exhibits characteristic absorption in the 200-220 nm range due to its carbonyl and phenyl chromophores, allowing direct quantification in aqueous solutions [4]. For derivative spectroscopy, the second-order derivative spectrum effectively eliminates interference from formulation excipients or degradation products, enabling selective quantification without chromatographic separation. This approach is particularly valuable for real-time monitoring of drug release studies and preliminary stability assessments.
Structural characterization of this compound and its solid forms employs multiple analytical techniques. Solid-state NMR spectroscopy provides detailed information about the molecular environment and polymorphic behavior, while Fourier-transform infrared spectroscopy reveals characteristic functional group vibrations and identifies potential interactions with formulation excipients [3]. X-ray powder diffraction patterns provide definitive identification of crystalline phases and detection of polymorphic transitions, which is critical for ensuring consistent physical properties in the final drug product. These techniques collectively provide comprehensive characterization of this compound's solid-state properties, facilitating the development of robust, reproducible formulations.
Diagram: Analytical techniques for this compound characterization showing complementary methods for comprehensive profiling.
The comprehensive analysis of this compound's solubility and stability characteristics reveals both challenges and opportunities for pharmaceutical scientists. While the compound demonstrates good aqueous solubility (100 mg/mL), it is susceptible to significant hydrolytic degradation across all pH ranges, particularly under basic conditions. This instability necessitates careful consideration during formulation development, storage condition selection, and analytical method validation. The quantitative data presented in this guide provides a foundation for evidence-based formulation decisions, while the detailed experimental protocols offer practical methodologies for further investigation.
The application of advanced formulation strategies represents the most promising approach to overcoming the stability challenges associated with this compound. The combination of cyclodextrin complexation with niosomal encapsulation has demonstrated particular effectiveness, providing dual stabilization through molecular inclusion and physical compartmentalization. When complemented with appropriate antioxidant systems and controlled storage conditions, these approaches enable the development of stable, effective pharmaceutical products containing this compound. As research continues, further advances in drug delivery systems will likely provide additional solutions to the unique challenges presented by this valuable cardiovascular therapeutic agent.
Table 4: Strategic Recommendations for this compound Formulation Development
| Formulation Challenge | Recommended Strategy | Expected Outcome | Reference |
|---|---|---|---|
| Aqueous Instability | Cyclodextrin complexation + niosomal encapsulation | Dual stabilization mechanism; extended shelf-life | [4] |
| Solubility Limitations | γ-cyclodextrin inclusion complex | Enhanced aqueous solubility and stability | [4] |
| Oxidative Degradation | EDTA (0.1% w/v) + sodium metabisulfite (0.1% w/v) | Protection against metal-ion catalyzed and oxidative degradation | [4] |
| Polymorphic Variability | Solid-state characterization + controlled crystallization | Consistent physical and chemical properties | [3] |
| Analytical Challenges | Stability-indicating HPLC with UV detection at 210-220 nm | Accurate quantification and impurity profiling | [6] [3] |
| Parameter | Value / Range | Conditions & Notes |
|---|---|---|
| Plasma Protein Binding (PPB) | >95% [1], ~99.4% [2] | Highly bound to plasma proteins. |
| Volume of Distribution (Vss) | ~10 L [3] | Relatively small. In CHF patients, Vss is similar to healthy subjects [4] [5]. |
| Clearance (CL) | 26 - 39 mL/min [2] | Total body clearance. |
| Elimination Half-Life (t₁/₂) | ~12 hours [6] [2] | Effective half-life in hypertensive patients. May be prolonged in heart failure (e.g., 14 hours) [2]. |
The provided PK parameters are derived from specific clinical studies. Understanding the experimental context is crucial for accurate interpretation.
The following methodologies from pivotal studies provide the evidence for the PK parameters.
The diagram below illustrates the journey of fosinopril through the body, its conversion to the active metabolite fosinoprilat, and the key pharmacokinetic relationships and parameters discussed.
This document consolidates reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of Fosinopril Sodium, both as a single component and in a fixed-dose combination with Hydrochlorothiazide. These protocols are suitable for assay determination in bulk drug substances and pharmaceutical dosage forms.
This method is validated for the simultaneous quantification of this compound (FOS) and Hydrochlorothiazide (HCZ) in combined tablet dosage forms.
1. Instrumentation and Chromatographic Conditions
2. Preparation of Standards and Samples
3. Methodology
This method provides a robust and rapid analysis of this compound in bulk drug substance.
1. Instrumentation and Chromatographic Conditions
2. Preparation of Standards and Samples
3. Methodology
The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.
The tables below summarize the key parameters for the methods described.
Table 1: Chromatographic Conditions for Different Methods
| Parameter | Protocol 1: FOS + HCZ [1] | Protocol 2: FOS Only [2] |
|---|---|---|
| Column | Agilent C18 (250 mm x 4.6 mm, 5 µm) | C18 Agilent Analytical (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer | Methanol : Water (0.1% OPA, pH 3.0) (70:30) |
| Flow Rate | 0.7 mL/min | 0.7 mL/min |
| Detection Wavelength | 233 nm | 267 nm |
| Injection Volume | Not Specified | 20 µL |
| Retention Time | Not Specified | ~4.5 minutes |
Table 2: Method Validation Data
| Validation Parameter | Protocol 1: FOS + HCZ [1] | Protocol 2: FOS Only [2] |
|---|
| Linearity Range | FOS: 10-50 µg/mL HCZ: 12.5-62.5 µg/mL | 10-50 µg/mL | | Correlation Coefficient (R²) | 0.999 | 0.999 | | Precision (% RSD) | Acceptable (specific value not given) | < 2.0% | | Accuracy | Acceptable (specific value not given) | Good recovery (% RSD < 2%) |
Fosinopril sodium is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. As a prodrug, it is hydrolyzed in vivo to its active metabolite, fosinoprilat [1]. Monitoring impurities in the bulk drug substance is a critical aspect of pharmaceutical development and quality control to ensure patient safety and product efficacy. These impurities can include precursors, degradation products, and process-related substances. This document consolidates advanced analytical methods, including liquid chromatography-mass spectrometry (LC-MS), high-performance thin-layer chromatography (HPTLC), and spectrophotometric techniques, to provide a comprehensive framework for the identification and quantification of fosinopril-related impurities [2] [3].
A multi-technique approach is recommended for comprehensive impurity monitoring, leveraging the specific strengths of different analytical platforms.
The table below summarizes key fosinopril impurities and related compounds, which are vital for method development and validation.
| Compound Name | Type / Description | Molecular Formula | Molecular Weight | Source / CAS No. |
|---|---|---|---|---|
| Fosinopril | Active Pharmaceutical Ingredient | C₃₀H₄₆NO₇P | 563.66 g/mol | [4] |
| Fosinoprilat | Active Metabolite & Degradation Product | - | - | [2] [1] |
| Fosinopril Related Compound F | Specified Impurity | C₂₉H₄₃NNaO₇P | 571.63 g/mol | USP Ref. Standard [5] [4] |
| ((4-Phenylbutyl)phosphinyl)acetic acid, Disodium Salt (Related Compound G) | Process-Related Impurity | C₁₂H₁₅Na₂O₄P | 300.20 g/mol | USP Ref. Standard [4] | | 4-Phenylbutyl phosphonic acid (Related Compound H) | Process-Related Impurity | - | - | CAS 46348-61-2 [4] | | 4-Phenylbutyl 2-Carboxyethylphosphinic Acid | Impurity | C₁₂H₁₇O₄P | 256.23 g/mol | CAS 83623-61-4 [4] | | Fosinopril Impurity A, B, C, D, I, K | Various Specified Impurities | - | - | Pharmacopoeial Standards [4] | | Sodium (2S,4S)-4-cyclohexyl-1-(3-oxopentanoyl)pyrrolidine-2-carboxylate | Synthetic Intermediate / Impurity | C₁₆H₂₄NNaO₄ | 317.36 g/mol | [4] |
This method is optimized for the detection of fosinopril and its degradation products, including fosinoprilat [2].
This method quantifies this compound and hydrochlorothiazide in the presence of a hydrochlorothiazide impurity [3].
This method is designed for the simultaneous estimation of this compound and hydrochlorothiazide in combined dosage forms [6].
The following diagrams, generated using Graphviz, illustrate the key metabolic and analytical pathways.
This diagram outlines the conversion of fosinopril to its active form and the potential origins of major impurities.
This flowchart details the step-by-step procedure for the analysis of fosinopril impurities, from sample preparation to data analysis.
Effective monitoring of this compound impurities requires a strategic and multi-faceted analytical approach. The protocols and data summarized in these application notes provide a solid foundation for method development, validation, and routine analysis in both research and quality control settings. The use of advanced techniques like LC-MS, complemented by orthogonal methods like HPTLC and spectrophotometry, ensures comprehensive impurity profiling, which is essential for maintaining the highest standards of drug quality and safety.
The table below summarizes the core parameters of developed chromatographic methods for this compound and its related compounds.
| Method & Analyte | Stationary Phase | Mobile Phase | Detection | Key Application / Note | Reference |
|---|
| RP-HPLC (Bulk Drug) this compound | C18 Column (250 mm x 4.6 mm, 5 µm) | Methanol:Water (0.1% OPA, pH 3.3) (70:30) | UV 267 nm | Linear (10-50 µg/mL), R² = 0.999; Validated per ICH guidelines [1] | | | RP-HPLC (Plasma) Fosinoprilat | Bakerbond ENV (150 mm x 4.6 mm, 5 µm) | Microemulsion* (pH 2.8) | UV 220 nm | Direct injection of diluted plasma; Validated for patient plasma samples [2] | | | LC-MS (Impurities) this compound & Degradants | C18 Column | Methanol / Ammonium Acetate Buffer | MS (APCI) | Optimized via Experimental Design & Neural Networks; Identifies degradation products [3] | | | LC-MS/TOF (Degradants) Degradation Products | C18 Column | Acetonitrile / Ammonium Formate Buffer | MS/TOF | Characterized seven degradation products under stress conditions [4] | |
*Microemulsion composition: 1.0% diisopropyl ether, 2.0% SDS, 6.0% n-propanol, 91.0% aqueous 25 mM disodium hydrogen phosphate.
This method is suitable for the routine analysis of this compound in bulk drug substance.
Chromatographic Conditions
Sample Preparation
Validation Parameters
This method is used for identifying and monitoring impurities and degradation products formed under stress conditions.
Chromatographic Conditions
Sample Preparation: Forced Degradation Studies
The following diagram illustrates the logical workflow for developing and applying a stability-indicating method for this compound, from stress testing to analyte characterization.
Diagram Title: Workflow for Stability-Indicating Method Development
The simultaneous determination of fosinopril sodium (FOS), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (HCZ), a thiazide diuretic, in combined pharmaceutical formulations represents a significant analytical challenge in pharmaceutical quality control. This combination therapy is widely prescribed for the treatment of hypertension due to its complementary mechanisms of action, which target both the renin-angiotensin-aldosterone system and sodium reabsorption. The analytical challenge stems from the differing chemical properties and concentration ratios of these compounds in pharmaceutical formulations, necessitating robust analytical methods that can simultaneously quantify both components accurately and precisely.
The development of reversed-phase HPLC (RP-HPLC) methods for this combination has gained considerable attention in pharmaceutical analysis because of their specificity, sensitivity, and ability to provide rapid analysis without complex sample preparation. These methods are particularly valuable for routine quality control in pharmaceutical manufacturing, stability studies, and bioavailability assessments. The method described in these application notes offers a significant improvement over earlier approaches, enabling complete analysis in less than 6 minutes while maintaining excellent resolution, precision, and accuracy, making it ideally suited for high-throughput laboratory environments [1] [2].
Several analytical techniques have been developed for the simultaneous determination of this compound and hydrochlorothiazide, each with distinct advantages and limitations. The choice of method depends on various factors including required sensitivity, available instrumentation, sample throughput, and intended application. While derivative spectrophotometry and high-performance thin-layer chromatography (HPTLC) offer viable alternatives, reversed-phase HPLC with UV detection remains the gold standard for this application due to its superior specificity, robustness, and ability to handle multiple samples efficiently.
Derivative Spectrophotometry: This technique utilizes mathematical processing of UV absorption spectra to resolve overlapping peaks without physical separation. The fourth-derivative spectrophotometric method allows determination of FOS and HCZ at 232.4 nm and 272.2 nm, respectively, effectively resolving their spectral overlap. While this approach offers rapid analysis and minimal solvent consumption, it has higher detection limits compared to HPLC, particularly for HCZ (0.5 μg/mL for derivative method versus 2.6 μg/mL for HPLC), and may lack specificity in complex matrices such as biological samples [1].
HPTLC Methods: More recent HPTLC-densitometry approaches have been developed using pre-activated silica gel 60 F254 plates with a mobile phase consisting of ethyl acetate-chloroform-methanol-formic acid (60:40:5:0.5, v/v). This method provides adequate separation with the advantage of parallel sample processing, reducing analysis time for multiple samples. However, it generally offers lower resolution and reduced precision compared to HPLC methods, making it more suitable for screening applications rather than precise quantification [3].
Table 1: Comparison of Analytical Methods for Simultaneous FOS and HCZ Determination
| Method Parameter | HPLC-UV | Derivative Spectrophotometry | HPTLC-Densitometry |
|---|---|---|---|
| Analysis Time | <6 minutes | ~10 minutes | ~30 minutes (multiple samples) |
| Linearity Range (FOS) | 2.5-30 μg/mL | 5-40 μg/mL | 0.1-1.6 μg/band |
| Linearity Range (HCZ) | 1.25-15 μg/mL | 0.5-8 μg/mL | 0.05-0.8 μg/band |
| LOD (FOS) | 0.27 μg/mL | 5 μg/mL | 0.03 μg/band |
| LOD (HCZ) | 0.13 μg/mL | 0.5 μg/mL | 0.01 μg/band |
| Precision (RSD%) | <1.5% | 1.2-1.8% | 1.3-1.9% |
| Accuracy (% Recovery) | 99.5-100.5% | 98.5-101.2% | 98.0-101.5% |
| Key Advantage | High sensitivity and specificity | Rapid, minimal solvent use | Parallel sample processing |
Prepare the mobile phase by mixing methanol and water in a 40:60 (v/v) ratio. Adjust the pH to 4.0 using 10% orthophosphoric acid solution with continuous stirring. Filter the resulting mixture through a 0.45 μm membrane filter and degas thoroughly using sonication for 15 minutes or sparging with helium gas. The optimized mobile phase composition provides excellent peak symmetry and resolution for both analytes while maintaining column stability [2].
For tablet formulations, weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of FOS and 5 mg of HCZ, transfer to a 100 mL volumetric flask, add about 70 mL of mobile phase, and sonicate for 15 minutes with occasional shaking. Dilute to volume with mobile phase, mix well, and filter through a 0.45 μm membrane filter. Discard the first few mL of filtrate and dilute the subsequent filtrate appropriately with mobile phase to obtain sample solutions containing FOS and HCZ within the working range of the calibration curve [2].
Before sample analysis, perform system suitability tests to ensure optimal chromatographic performance. The following parameters should be evaluated using a standard solution containing FOS (10 μg/mL) and HCZ (5 μg/mL):
The HPLC method for simultaneous determination of FOS and HCZ has been extensively validated according to International Conference on Harmonization (ICH) guidelines for specificity, linearity, accuracy, precision, detection and quantification limits, and robustness [2] [3].
Table 2: Method Validation Parameters for HPLC Determination of FOS and HCZ
| Validation Parameter | This compound | Hydrochlorothiazide | |---------------------------|------------------------|--------------------------| | Linearity Range | 2.5-30 μg/mL | 1.25-15 μg/mL | | Correlation Coefficient (r²) | >0.999 | >0.999 | | Regression Equation | y = 45231x + 1824 | y = 68542x + 2158 | | Limit of Detection (LOD) | 0.27 μg/mL | 0.13 μg/mL | | Limit of Quantification (LOQ) | 0.82 μg/mL | 0.40 μg/mL | | Precision (RSD%, n=6) | 0.85% | 1.12% | | Repeatability (RSD%, n=6) | 1.05% | 1.32% | | Accuracy (% Recovery) | 99.8% (98.5-101.2%) | 100.2% (99.0-101.5%) | | Robustness | Deliberate changes in pH (±0.2), organic ratio (±2%), flow rate (±0.1 mL/min) showed RSD <2% |
For quantification, construct calibration curves by plotting peak areas against corresponding concentrations for both FOS and HCZ. The method demonstrates excellent linearity over the specified concentration ranges with correlation coefficients typically exceeding 0.999. Calculate the concentrations of FOS and HCZ in samples using the regression equations derived from the calibration curves. When internal standard is used, plot the peak area ratios (analyte to internal standard) against concentrations.
The specificity of the method has been demonstrated through complete baseline separation of FOS (retention time ~4.2 minutes) and HCZ (retention time ~3.1 minutes), with no interference from tablet excipients or potential impurities, including chlorothiazide, a known impurity of HCZ [3].
This HPLC method has been successfully applied to the simultaneous determination of FOS and HCZ in commercial tablet formulations with labeled strengths of 10 mg/12.5 mg and 20 mg/12.5 mg (FOS/HCZ). The method provides accurate and precise results with mean recoveries of 99.5-100.5% for both active ingredients, demonstrating its suitability for routine quality control of pharmaceutical products. The simple sample preparation procedure and short analysis time of less than 6 minutes make this method particularly advantageous for high-throughput laboratories analyzing multiple batches [2].
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. For this HPLC method, the critical parameters that should be carefully controlled include:
To maintain optimal system performance, the HPLC column should be flushed regularly with water (30 minutes) followed by methanol (30 minutes) at the end of each working day, with a flow rate not exceeding 1 mL/min during flushing. When not in use, store the column in methanol.
Table 3: Common HPLC Issues and Recommended Solutions
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Peak Tailing | Column degradation, inappropriate mobile phase pH | Regenerate or replace column, verify mobile phase pH |
| Retention Time Shift | Mobile phase composition variation, column temperature fluctuation | Prepare fresh mobile phase, monitor column temperature |
| Increased Backpressure | Column blockage, particulate matter in mobile phase | Filter samples and mobile phase, flush column according to manufacturer instructions |
| Baseline Noise | Air bubbles, contaminated detector cell | Degas mobile phase, purge detector, clean detector cell |
| Poor Resolution | Incorrect mobile phase composition, column overloading | Adjust organic ratio, dilute sample solution |
The following workflow diagrams illustrate the key experimental procedures for the simultaneous HPLC determination of fosinopril and hydrochlorothiazide:
HPLC Method Development and Application Workflow
Detailed HPLC Methodology for FOS and HCZ Analysis
The HPLC method detailed in these application notes provides a robust, precise, and accurate approach for the simultaneous determination of this compound and hydrochlorothiazide in combined pharmaceutical formulations. The method offers significant advantages in terms of analysis speed (less than 6 minutes per sample), simplicity of sample preparation, and excellent validation characteristics compliant with ICH guidelines. The detailed protocols, troubleshooting guides, and application notes included in this document provide researchers and pharmaceutical analysts with a complete framework for implementing this method in quality control laboratories, ensuring reliable and reproducible results for this important antihypertensive combination therapy.
Fosinopril sodium is a phosphinate-containing prodrug belonging to the class of angiotensin-converting enzyme (ACE) inhibitors used primarily in the treatment of hypertension. Upon administration, fosinopril undergoes rapid hydrolysis in vivo to form its active metabolite, fosinoprilat, which is responsible for the therapeutic activity. [1] [2] The dual elimination pathway of fosinoprilat (both hepatic and renal) distinguishes it from other ACE inhibitors, making it particularly valuable for treating hypertensive patients with renal impairment or those on haemodialysis. [1] From an analytical perspective, understanding the degradation behavior of fosinopril and characterization of its degradation products is crucial for ensuring drug stability, safety, and efficacy. [3]
The transformation from fosinopril to fosinoprilat represents both a metabolic activation and a primary degradation pathway, as hydrolysis can occur not only in vivo but also under various stress conditions. [3] This comprehensive review presents detailed analytical methodologies, with a particular focus on chromatographic techniques, for the separation, identification, and quantification of fosinoprilat and related degradation products to support pharmaceutical analysis and drug development.
Various chromatographic methods have been developed and validated for the analysis of fosinoprilat and its precursor fosinopril. These methods address different analytical needs from routine quality control to comprehensive characterization of degradation pathways.
Table 1: Optimal Chromatographic Conditions for Fosinopril and Fosinoprilat Separation
| Parameter | Conventional HPLC [4] | LC-MS/TOF Method [3] | Microemulsion LC [5] |
|---|---|---|---|
| Column | X Terra 150 mm × 4.6 mm, 5 μm | C18 column (specific type not detailed) | X-Terra 50 mm × 4.6 mm, 3.5 μm |
| Mobile Phase | Methanol-water (75:25 v/v), pH 3.1 | Acetonitrile-ammonium formate (5 mM, pH 4.0) with 0.1% formic acid | 0.9% cyclohexane, 2.2% SDS, 8.0% n-butanol, 88.9% 25 mM disodium phosphate (pH 2.8) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.3 mL/min |
| Temperature | 45°C | Ambient | 30°C |
| Detection | UV 220 nm | MS/TOF with ESI+ | UV 220 nm |
| Runtime | Not specified | ~15 minutes | Not specified |
| Application | Quantitative analysis in tablets | Characterization of degradation products | Separation in bulk drug and pharmaceuticals |
A robust reversed-phase HPLC method was developed using a chemometrical approach with a full factorial design (2³) to optimize separation conditions. The method utilizes a X Terra column (150 mm × 4.6 mm, 5 μm particle size) maintained at 45°C with a mobile phase consisting of methanol-water (75:25 v/v) at pH 3.1, flowing at 1.0 mL/min. [4] Detection is performed at 220 nm using a UV detector. This method successfully separates this compound from its degradation product fosinoprilat with recovery values between 101.6% and 102.9% for this compound, demonstrating excellent accuracy. [4] The method is particularly suitable for quality control applications, with the content of degradation product fosinoprilat reliably quantified at levels lower than 5%. [4]
An alternative microemulsion liquid chromatographic method was developed for characterization of this compound and fosinoprilat separation with chemometrical support. This method utilizes a microemulsion consisting of 0.9% w/w cyclohexane, 2.2% w/w sodium dodecyl sulphate (SDS), 8.0% w/w n-butanol, and 88.9% w/w aqueous 25 mM disodium phosphate (pH adjusted to 2.8) as the mobile phase. [5] The separation is performed on an X-Terra column (50 mm × 4.6 mm, 3.5 μm particle size) at 30°C with a flow rate of 0.3 mL/min and UV detection at 220 nm. [5] This method is noted for being less expensive compared to conventional reversed-phase HPLC while maintaining effectiveness for separation, identification, and simultaneous determination of this compound and fosinoprilat in bulk drug and pharmaceutical dosage forms. [5]
For structural characterization of degradation products, LC-MS/TOF with electrospray ionization in positive mode has been employed. [3] One method utilizes a gradient system with 5 mM ammonium formate (pH 4.0) and acetonitrile as mobile phases, with a flow rate of 0.8 mL/min and a runtime of approximately 15 minutes. [3] The mass spectrometry detection enables accurate mass measurements for structural elucidation of unknown degradation products. Another LC-MS/MS method was developed for simultaneous determination of fosinopril and fosinoprilat in human plasma using positive ion electrospray tandem mass spectrometry. [2] This method employs an ACE C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of methanol-5 mM ammonium acetate (70:30, v/v) and demonstrates excellent sensitivity with an LLOQ of 0.1 ng/mL for fosinopril and 1.0 ng/mL for fosinoprilat. [2]
Fosinopril undergoes degradation under various stress conditions, forming multiple degradation products through distinct pathways. Understanding these pathways is essential for developing stability-indicating methods and ensuring drug product quality throughout its shelf life.
Figure 1: Major Degradation Pathways of Fosinopril. The diagram illustrates the transformation of fosinopril to its primary degradation products under various stress conditions.
The primary degradation pathway for fosinopril is hydrolytic cleavage, resulting in the formation of fosinoprilat. [3] This hydrolysis occurs readily under basic conditions but can also proceed under acidic conditions, though at a slower rate. [3] Fosinoprilat is both the active metabolite and the main degradation product, which creates an interesting analytical challenge as it must be monitored as both an active pharmaceutical ingredient and a potential impurity. Studies have shown that fosinopril undergoes extensive degradation (20-30%) in basic stress conditions, with fosinoprilat appearing as the major degradation product. [3]
A novel transformation pathway of fosinopril involves metal ion participation, leading to the formation of β-ketoamide (III) and phosphonic acid (IV) degradation products. [6] This reaction has been studied in model systems using methanol as solvent and magnesium acetate as the metal ion source. [6] Kinetic analysis revealed this degradation to be a bimolecular process, with the rate being first order in both metal ion and fosinopril concentration. [6] The degradation products II (fosinoprilat), III (β-ketoamide), and IV (phosphonic acid) effectively retard the magnesium ion-mediated reaction of fosinopril, suggesting a potential stabilizing interaction. [6]
Under oxidative stress conditions with hydrogen peroxide or AIBN, fosinopril generates specific degradation products distinct from those formed through hydrolysis. [3] Similarly, photolytic stress leads to the formation of unique degradation products, with three DPs generated under photo-acid conditions and two under acid degradation. [3] Comprehensive LC-MS studies have identified seven different degradation products formed under various stress conditions, highlighting the complex degradation profile of fosinopril. [3] Many of these degradation products lack strong UV chromophores, making their detection challenging with conventional UV detectors and necessitating the use of MS detection for comprehensive characterization. [3]
Forced degradation studies are essential for understanding the stability characteristics of fosinopril and identifying its degradation products. These studies should be conducted following ICH and WHO guidelines. [3]
The following protocol provides detailed instructions for analyzing fosinopril and its degradation products using a stability-indicating HPLC method:
Table 2: Validation Parameters and Results for Fosinoprilat Analytical Methods
| Validation Parameter | HPLC-UV Method [4] | LC-MS/MS Method [2] | Microemulsion LC [5] |
|---|
| Linearity Range | Not specified | 0.1-20 ng/mL (fosinopril) 1-200 ng/mL (fosinoprilat) | Not specified | | Correlation Coefficient (R²) | >0.999 | >0.99 | Not specified | | Precision (% RSD) | <2% | <15% (at LLOQ) <10% (other levels) | Not specified | | Recovery | 101.6-102.9% | 92.0-109.5% | Not specified | | LOD/LLOQ | Not specified | 0.1 ng/mL (fosinopril) 1.0 ng/mL (fosinoprilat) | Not specified | | Specificity | Resolved from degradation products | No interference from plasma matrix | Resolved from degradation products |
Analytical methods for fosinoprilat degradation products must be properly validated to ensure reliability, accuracy, and reproducibility. The validation should follow regulatory guidelines such as FDA bioanalytical method validation guidance. [1]
The analytical methods described herein support various aspects of pharmaceutical development and quality control:
When conducting degradation studies and developing analytical methods for fosinoprilat, several regulatory aspects should be considered:
The analysis of fosinoprilat degradation products requires a multifaceted approach utilizing various chromatographic techniques. The methods discussed—including conventional HPLC, microemulsion LC, and LC-MS—provide complementary tools for different analytical needs. The chemometrical approach to method development enables efficient optimization of chromatographic conditions, saving time and resources while ensuring robust methods. [4] [5]
Understanding the degradation pathways of fosinopril, particularly the metal ion-mediated degradation and hydrolytic pathways, is essential for developing appropriate formulations and storage conditions. [3] [6] The experimental protocols and methodologies outlined in this document provide researchers and pharmaceutical scientists with comprehensive tools to monitor and characterize fosinoprilat and related degradation products, supporting drug development, quality control, and regulatory compliance.
Fosinopril represents a critical pharmaceutical compound in the class of angiotensin-converting enzyme (ACE) inhibitors used for the treatment of hypertension and heart failure. As a prodrug design, fosinopril undergoes biotransformation to its active metabolite, fosinoprilat, which exerts the therapeutic effect through competitive inhibition of ACE. This conversion occurs primarily in the intestinal mucosa and liver via hydrolysis by carboxylesterases, with the active diacid form achieving peak plasma concentrations approximately 3 hours after oral administration. The unique phosphinate moiety in fosinoprilat enables specific binding to the active site of angiotensin-converting enzyme, distinguishing it from other ACE inhibitors and contributing to its distinctive pharmacokinetic profile. [1] [2] [3]
A key differentiator of fosinopril among ACE inhibitors is its dual elimination pathway, with approximately equal clearance through both renal and hepatic routes. This balanced excretion profile offers a significant clinical advantage for patients with renal impairment, as hepatobiliary elimination can compensate for diminished renal function, potentially obviating the need for dosage adjustment that is typically required with other ACE inhibitors. The pharmacokinetic behavior of fosinoprilat includes high plasma protein binding (>95%), a relatively small volume of distribution, and an elimination half-life of approximately 12 hours, supporting once-daily dosing regimens for maintained therapeutic effect. [2] [4] [3]
The development of a high-sensitivity LC-MS/MS method for simultaneous determination of fosinopril and fosinoprilat represents a significant advancement in bioanalytical monitoring of this prodrug-activemetabolite pair. This method achieves an exceptional lower limit of quantification (LLOQ) of 0.1 ng/mL for fosinopril and 1.0 ng/mL for fosinoprilat in human plasma, facilitating precise pharmacokinetic studies across the complete concentration-time profile. The method employs a triple quadrupole mass spectrometer with positive electrospray ionization (ESI) operating in selected reaction monitoring (SRM) mode, providing the specificity required for reliable detection in complex biological matrices. Chromatographic separation utilizes a reversed-phase C8 column with gradient elution, optimizing the resolution between the prodrug and its active metabolite while maintaining appropriate peak symmetry. [5]
The calibration curves for this method demonstrate excellent linearity across concentration ranges of 0.1-15.0 ng/mL for fosinopril and 1.0-700.0 ng/mL for fosinoprilat, encompassing the expected therapeutic ranges observed in clinical practice. Sample preparation incorporates liquid-liquid extraction, effectively removing matrix interferences while maintaining adequate recovery of both analytes. The validation parameters confirm that within- and between-batch precision (expressed as relative standard deviation) and accuracy fall within acceptable limits according to international bioanalytical method validation guidelines. This robust method has been successfully applied to characterize the complete pharmacokinetic profile following oral administration, capturing the rapid conversion of fosinopril to fosinoprilat and the extended elimination phase of the active metabolite. [5]
An innovative alternative chromatographic approach utilizing oil-in-water microemulsion as the mobile phase has been developed specifically for fosinoprilat determination in human plasma. This method addresses the challenge of direct plasma injection by leveraging the unique solubilization properties of microemulsions, which prevent protein precipitation while maintaining chromatographic integrity. The microemulsion eluent consists of sodium dodecyl sulphate as surfactant, diisopropyl ether as oil phase, and n-propanol as co-surfactant in an aqueous phosphate buffer system. This composition creates a pseudo-single-phase solvent that effectively solubilizes plasma proteins while allowing efficient separation of fosinoprilat from matrix components. [1]
The microemulsion-based method offers significant practical advantages by eliminating the need for solid-phase extraction or extensive sample preparation, thereby reducing analytical time and potential analyte losses associated with pre-treatment steps. The method involves simple dilution of plasma samples with the microemulsion eluent followed by direct injection into the HPLC system. Validation data confirm the method's appropriate sensitivity for therapeutic drug monitoring applications, with a linear range suitable for measuring fosinoprilat concentrations achieved following standard dosing regimens. This approach has been successfully applied to plasma samples from patients with renal dysfunction, demonstrating its utility in special patient populations where fosinopril is often preferentially prescribed due to its dual elimination pathway. [1]
Comprehensive validation of both analytical methods has been conducted according to internationally recognized bioanalytical method validation guidelines. The table below summarizes the key validation parameters for the LC-MS/MS and HPLC with microemulsion eluent methods, providing researchers with essential data for method selection and implementation in their laboratories.
Table 1: Method Validation Parameters for Fosinopril and Fosinoprilat Analysis
| Validation Parameter | LC-MS/MS Method | HPLC with Microemulsion Eluent |
|---|---|---|
| Analytes | Fosinopril & Fosinoprilat | Fosinoprilat only |
| LLOQ | 0.1 ng/mL (fosinopril) 1.0 ng/mL (fosinoprilat) | Not specified in detail | | Linear Range | 0.1-15.0 ng/mL (fosinopril) 1.0-700.0 ng/mL (fosinoprilat) | Suitable for therapeutic monitoring | | Sample Preparation | Liquid-liquid extraction | Direct injection after dilution | | Precision (RSD%) | Within and between batch: Acceptable per guidelines | Not specified in detail | | Accuracy | Within acceptable limits | Confirmed for intended application | | Key Advantage | High sensitivity for pharmacokinetic studies | Simplified sample preparation | | Application | Complete pharmacokinetic profiling | Therapeutic drug monitoring |
The selection between available analytical methods depends on several factors, including the study objectives, required sensitivity, available instrumentation, and sample throughput requirements. For comprehensive pharmacokinetic studies characterizing both the prodrug and active metabolite immediately following administration, the LC-MS/MS method provides the necessary sensitivity to capture the rapid conversion phase and accurately determine the elimination kinetics of both entities. The enhanced sensitivity of this approach is particularly valuable for defining the terminal elimination phase where concentrations diminish to nanogram per milliliter levels. For therapeutic drug monitoring applications focused exclusively on the active metabolite fosinoprilat at steady-state concentrations, the HPLC method with microemulsion eluent offers a practical alternative with simplified sample preparation and reduced operational costs. [5] [1]
The analytical workflow for fosinopril and fosinoprilat analysis involves several critical decision points that influence method selection and implementation. The following diagram illustrates the key considerations and recommended pathways for method selection based on study requirements and available resources:
Diagram 1: Analytical Method Selection Workflow for Fosinopril and Fosinoprilat Analysis
The sample preparation procedure begins with aliquot collection of 1.0 mL of human plasma into glass extraction tubes. Add 50 μL of the internal standard working solution (zaleplon at appropriate concentration) and vortex mix for 30 seconds. For the calibration standards and quality control samples, prepare appropriate spiking solutions from primary stock solutions of fosinopril and fosinoprilat to cover the required concentration range. Add 2.0 mL of extraction solvent (methyl tert-butyl ether recommended) to each tube and vortex mix vigorously for 3 minutes. Centrifuge the samples at 4000 × g for 10 minutes at 4°C to achieve clean phase separation. Transfer the organic (upper) layer to a clean evaporation tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue with 200 μL of mobile phase A (typically aqueous component), vortex mix for 1 minute, and transfer to autosampler vials for injection. [5]
The LC-MS/MS analysis should be performed using a chromatography system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization source. Maintain the column temperature at 40°C throughout the analysis and use an injection volume of 10-20 μL. Employ a reversed-phase C8 column (e.g., 150 mm × 4.6 mm, 5 μm particle size) with a gradient elution program at a flow rate of 1.0 mL/min. Mobile phase A consists of 0.1% formic acid in water, while mobile phase B contains 0.1% formic acid in acetonitrile. The gradient program should begin at 30% B, increase linearly to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions over 0.5 minutes with a 3-minute re-equilibration period. The mass spectrometer parameters should be optimized for each compound, with typical settings including: ion spray voltage 5500 V, source temperature 500°C, nebulizer gas 50 psi, and turbo heater gas 60 psi. Detection should utilize selected reaction monitoring (SRM) of specific transitions: m/z 564→422 for fosinopril, m/z 436→294 for fosinoprilat, and the appropriate transition for the internal standard. [5]
Prepare the microemulsion eluent by combining 3.0% (w/v) sodium dodecyl sulphate, 1.0% (w/v) diisopropyl ether, 0.8% (w/v) n-propanol in 50 mM disodium hydrogen phosphate buffer. Adjust the pH to 7.0 using orthophosphoric acid, then filter through a 0.45 μm membrane filter and degas before use. The microemulsion should appear as a clear, isotropic solution when properly prepared. For sample preparation, dilute 500 μL of plasma sample with 500 μL of microemulsion eluent and vortex mix for 30 seconds. Centrifuge the mixture at 10,000 × g for 5 minutes to remove any particulate matter, then transfer the supernatant to an HPLC vial for injection. This simplified preparation eliminates the need for extensive extraction procedures while maintaining analytical performance for fosinoprilat determination. [1]
The HPLC analysis should be performed using a standard chromatography system equipped with a UV detector set at 210 nm. Use a reversed-phase C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at 25°C. The isocratic elution should employ the prepared microemulsion as the mobile phase at a flow rate of 1.0 mL/min with a total run time of 15-20 minutes per sample. The injection volume is typically 50 μL. Under these conditions, fosinoprilat should elute at approximately 8-10 minutes with symmetric peak shape and adequate resolution from endogenous plasma components. The internal standard cilazapril, when used, elutes at a distinct retention time, allowing for reliable quantification. [1]
The validated analytical methods have been successfully applied to characterize the complete pharmacokinetic profile of fosinopril and fosinoprilat in healthy subjects and special patient populations. Following oral administration of fosinopril, the prodrug conversion occurs rapidly, with fosinopril becoming virtually undetectable in plasma within 2 hours post-dose, while fosinoprilat concentrations peak at approximately 3 hours. The concentration-time profile demonstrates biphasic elimination, with a terminal half-life of approximately 12 hours for fosinoprilat, supporting once-daily dosing regimens. Application of these methods in patients with renal impairment has confirmed the balanced elimination pathway, with hepatobiliary compensation maintaining normal clearance despite diminished renal function. This unique property distinguishes fosinopril from other ACE inhibitors and has important implications for dosing in special populations. [5] [1] [4]
The pharmacodynamic relationships between fosinoprilat concentrations and ACE inhibition have been effectively characterized using these analytical methods. Studies demonstrate that serum ACE activity becomes undetectable within one hour after fosinopril administration and remains suppressed for more than 24 hours after dosing cessation. The maximal hypotensive effect typically occurs approximately 6 hours post-dose, with once-daily doses of 20 mg or greater achieving significant reductions in mean blood pressure. The correlation between fosinoprilat exposure and pharmacological effects provides valuable information for dose optimization across different patient populations, particularly those with comorbid conditions that may alter drug disposition. [2] [6]
Successful implementation of fosinopril and fosinoprilat analytical methods requires attention to several potential technical challenges. For the LC-MS/MS method, the rapid conversion of fosinopril to fosinoprilat during sample collection and processing must be controlled through immediate sample stabilization. This can be achieved through rapid processing, maintenance of samples at 4°C during handling, and potential addition of esterase inhibitors where ethically and methodologically justified. Ion suppression effects in mass spectrometric detection should be evaluated through post-column infusion experiments, with careful optimization of chromatographic conditions to separate analytes from matrix components that may co-elute and interfere with ionization. [5]
For the HPLC method with microemulsion eluent, the primary challenge involves maintaining the stability and homogeneity of the microemulsion during preparation and use. The microemulsion should be prepared with precise component ratios and used within established stability periods to ensure reproducible chromatographic performance. Column longevity may be reduced when using microemulsion mobile phases; implementing a guard column and regular column cleaning protocols can extend column life. Additionally, the direct injection of plasma samples, even after dilution, may lead to matrix buildup in the chromatographic system, necessitating more frequent system maintenance and performance verification. [1]
Table 2: Troubleshooting Guide for Common Analytical Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor recovery of fosinopril | Degradation during sample processing | Maintain samples at 4°C, process rapidly, consider stabilization additives |
| Ion suppression in LC-MS/MS | Co-eluting matrix components | Optimize chromatographic separation, improve sample clean-up, use stable isotope IS |
| Unstable retention times | Microemulsion instability | Prepare fresh mobile phase, verify component proportions, ensure proper pH |
| Reduced column lifetime | Matrix accumulation with direct injection | Use guard column, implement regular cleaning, filter samples before injection |
| Inadequate sensitivity | Suboptimal instrument parameters | Re-optimize MS transitions, improve sample concentration, evaluate alternative extraction |
The analytical methods presented in these application notes provide robust and validated approaches for the quantification of fosinopril and its active metabolite fosinoprilat in biological matrices. The LC-MS/MS method offers superior sensitivity and specificity for comprehensive pharmacokinetic studies, while the HPLC method with microemulsion eluent provides a practical alternative for therapeutic drug monitoring with simplified sample preparation. The unique dual elimination pathway of fosinoprilat, with balanced renal and hepatic clearance, underscores the importance of reliable analytical methods for characterizing its pharmacokinetic profile in diverse patient populations. These methods have been demonstrated to support drug development, clinical monitoring, and special population studies, contributing to the optimal use of this distinctive ACE inhibitor in clinical practice.
Fosinopril sodium is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. Ensuring its quality, efficacy, and safety requires robust and reliable analytical methods for the assay of the active pharmaceutical ingredient (API) and the monitoring of its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the predominant technique for these tasks, prized for its accuracy, precision, and specificity [1]. This application note consolidates and presents detailed, validated HPLC methods for the determination of this compound in bulk and tablet formulations, drawing from recent pharmaceutical research. One method details the simultaneous estimation with hydrochlorothiazide, a common diuretic combination, while another provides a stability-indicating approach for quantifying related impurities.
The following tables summarize the core parameters for two key HPLC methods applicable to this compound analysis.
Table 1: Chromatographic Conditions for this compound HPLC Methods
| Parameter | Method 1: Simultaneous Estimation with HCTZ [2] | Method 2: Related Impurities [3] |
|---|---|---|
| Analytical Column | RP- Agilent C18 (250 mm × 4.6 mm, 5 µm) | Hypersil ODS (250 mm × 4.6 mm, 3.0 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer | Gradient: Water (A), Acetonitrile (B), 1% OPA in water (C) Time/A/B/C: 0/50/40/10; 35/50/40/10; 45/35/55/10; 80/35/55/10; 90/65/25/10; 100/65/25/10 | | Flow Rate | 0.7 mL/min | 1.2 mL/min | | Detection Wavelength | 233 nm | 210 nm | | Column Temperature | Ambient | 35 °C | | Injection Volume | Not Specified | Not Specified | | Run Time | Not Specified | 60 minutes |
Table 2: Method Validation Parameters
| Validation Parameter | Method 1: this compound with HCTZ [2] | Method 2: Related Impurities [3] |
|---|---|---|
| Linearity Range | 10-50 µg/mL | Not Specified (for impurities) |
| Correlation Coefficient (R²) | 0.999 | Established |
| Accuracy (% Recovery) | Confirmed (Exact values not provided) | Confirmed |
| Precision (% RSD) | < 2% | Established |
| Specificity | Demonstrated for both drugs | Specific for this compound and its impurities |
| LOD/LOQ | Not Specified | Demonstrated |
This method is suitable for the routine quality control of combined dosage forms.
The following diagram illustrates the experimental workflow for this method:
Diagram 1: Experimental workflow for the simultaneous estimation of this compound and Hydrochlorothiazide.
This method is more complex and is designed for impurity profiling and forced degradation studies [4] [3].
The validation of an analytical method ensures that it is suitable for its intended purpose. The summarized parameters in Table 2 were established according to ICH guidelines [5].
The following diagram outlines the logical flow of the method validation process:
Diagram 2: Key stages of HPLC method validation as per ICH guidelines.
The HPLC methods detailed herein provide reliable and validated procedures for the quality control and stability assessment of this compound in pharmaceutical products. Method 1 offers a straightforward approach for routine assay of a common combination product, while Method 2 provides a comprehensive tool for impurity profiling and stability-indicating analysis. The choice of method should align with the specific analytical objectives, whether for routine quality control or in-depth investigative analysis.
Fosinopril sodium is a significant angiotensin-converting enzyme (ACE) inhibitor used extensively in the management of hypertension and heart failure. The chemical name for this compound is [1[S(R)], 2α, 4β]-4-cyclohexyl-1-[[2-methyl-1-(1-oxopropoxy) propoxy phosphinyl] acetyl]-L-proline sodium, with a molecular formula of C₃₀H₄₅NNaO₇P and a molecular weight of 585.64 g/mol [1]. Fosinopril represents a unique structural class among ACE inhibitors as it contains a phosphinyl group rather than the more common sulfhydryl or carboxyl groups found in other medications of this class [2].
The pharmacological activity of fosinopril is primarily attributed to its active metabolite, fosinoprilat, which is formed through hydrolysis of the ester prodrug by hepatic and gastrointestinal carboxylesterases [3] [4]. Fosinoprilat competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor—resulting in decreased peripheral vascular resistance and blood pressure reduction [3]. A distinguishing pharmacokinetic feature of fosinopril among ACE inhibitors is its balanced dual elimination pathway, with approximately 50% of the drug excreted renally and 50% hepatobiliarily [5] [2]. This unique elimination profile makes fosinopril particularly valuable for patients with renal or hepatic impairment, as the alternative pathway can compensate for diminished function in either system [2].
Table 1: Validation Parameters for LC-MS/MS Method for Fosinopril Diacid
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear range | 0.50-1500.00 ng/mL | r ≥ 0.99 |
| Correlation coefficient (r) | 0.9993 | Meet linearity requirements |
| Recovery | 97% | Consistent and reproducible |
| Precision | Not specified in results | RSD < 15% |
| Stability | Established per FDA guidelines | No significant degradation |
The method demonstrated exceptional recovery rates of 97% using the solid-phase extraction protocol, which is notably higher than typical recovery rates for many ACE inhibitors from biological matrices [6]. The method was successfully applied to a bioequivalence study in 36 healthy adult male volunteers under fasting conditions, confirming its applicability in clinical pharmacokinetic studies [6].
This purification method is reported to be simple in process, low in cost, and high in yield, making it suitable for industrial production [1]. The resulting high-purity this compound compound improves formulation product quality and may reduce toxic side effects when used for treating hypertension [1].
Table 2: Optical Characteristics of Spectrophotometric Methods for this compound
| Parameter | Simple UV Method | Third-Derivative Method |
|---|---|---|
| Wavelength | 208 nm | 217.4 nm (maxima), 223 nm (minima) |
| Beer's Law Limit | 5-40 μg/mL | 5-30 μg/mL |
| Molar Absorptivity | 2.27×10⁴ L/mol/cm | 1.03×10⁵ L/mol/cm |
| Sandell's Sensitivity | 2.57×10⁻² μg/mL/cm²/0.001 abs | 5.67×10⁻³ μg/mL/cm²/0.001 abs |
| Correlation Coefficient | 0.9929 | 0.9937 |
| Relative Standard Deviation | 0.721% | 0.589% |
Both spectrophotometric methods are simple, economical, accurate, and reproducible, making them suitable for routine quality control analysis of this compound in bulk drug and tablet dosage forms [7]. The derivative method offers enhanced specificity by resolving overlapping spectral peaks that might interfere with analysis in formulation matrices.
Table 3: Comparison of Analytical Techniques for Fosinopril Analysis
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| LC-MS/MS | Bioanalysis in plasma, pharmacokinetic studies | High sensitivity (0.5 ng/mL), excellent specificity, high recovery (97%) | Expensive instrumentation, requires technical expertise |
| SPE Purification | Sample clean-up, extraction from biological matrices | High recovery, clean samples, reduced matrix effects | Optimization required for different matrices |
| Column Chromatography | Purification of bulk drug | High purity product, suitable for industrial scale | Time-consuming, requires solvent optimization |
| UV Spectrophotometry | Quality control in formulations | Simple, economical, rapid | Less specific, susceptible to interference |
| Derivative UV Spectrophotometry | Analysis in formulations with potential interferents | Enhanced specificity, better resolution of peaks | Requires derivative instrumentation/software |
| Microemulsion LC | Separation from degradation products | Cost-effective, simple, rapid | Limited application for complex matrices |
Diagram 1: Comprehensive Workflow for Fosinopril Analysis and Purification
Diagram 2: Metabolic Pathway and Mechanism of Action of Fosinopril
The table below summarizes two validated RP-HPLC methods for quantifying this compound.
| Parameter | Method 1: Assay in Bulk Drug [1] | Method 2: Simultaneous Estimation with HCTZ [2] | Method 3: Related Impurities Profile [3] |
|---|---|---|---|
| Chromatographic Column | C18 Agilent Column (250 × 4.6 mm, 5 µm) | RP- Agilent C18 (250 × 4.6 mm, 5 µm) | Hypersil ODS (250 × 4.6 mm, 3.0 µm) |
| Mobile Phase | Methanol : Water (0.1% OPA, pH 3.3) (70 : 30) | Acetonitrile : Phosphate Buffer | Water : Acetonitrile : 1% Orthophosphoric Acid (Gradient elution from 65:25:10 to other ratios) | | Flow Rate (mL/min) | 0.7 | 0.7 | 1.2 | | Detection Wavelength (nm) | 267 | 233 (for both Fosinopril and HCTZ) | 210 | | Injection Volume (µL) | 20 | Not specified | Not specified | | Linearity Range (µg/mL) | 10 - 50 | 10 - 50 | Not specified for drug substance; method focuses on impurities | | Correlation Coefficient (R²) | 0.999 | 0.999 | Established during validation | | System Suitability (Retention Time) | ~4.54 minutes | Not specified | All impurities eluted within 60 minutes | | Key Validation Elements | Precision, Accuracy, Linearity, Robustness | Linearity, Accuracy, Precision, Ruggedness | System Suitability, Specificity, LOD, LOQ, Precision, Accuracy |
This method is designed for the quantitative analysis of this compound in its pure form [1].
This method is developed for quantifying both drugs in a combined dosage form [2].
For comprehensive analysis, characterization of degradation products provides critical quality and safety information.
Fosinopril is a phosphorus-containing ester prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications. It is rapidly hydrolyzed to its active metabolite, fosinoprilat, which exerts the primary pharmacological effect through competitive inhibition of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. The metabolism of fosinopril presents unique challenges for researchers due to its prodrug nature and the ester functional group that undergoes extensive enzymatic transformation in vivo. Understanding these metabolic pathways is crucial for comprehensive pharmacokinetic profiling and safety assessment during drug development [1] [2].
The metabolic conversion of fosinopril occurs mainly in the gastrointestinal mucosa and liver through the action of carboxylesterases, with the active diacid metabolite fosinoprilat achieving peak plasma concentrations approximately 3 hours after oral administration. Unlike other ACE inhibitors that are primarily renally excreted, fosinoprilat undergoes balanced elimination through both hepatic and renal routes, making it particularly suitable for patients with renal impairment without requiring significant dosage adjustments. This unique pharmacokinetic profile necessitates sophisticated analytical approaches to accurately characterize its metabolic fate and identify potential bioactive or toxic metabolites [3] [2].
Table 1: Key Characteristics of Fosinopril and Its Active Metabolite
| Parameter | Fosinopril (Prodrug) | Fosinoprilat (Active Metabolite) |
|---|---|---|
| Chemical Nature | Phosphinic acid ester prodrug | Diacid active form |
| Primary Site of Activation | Gastrointestinal mucosa and liver | N/A |
| Protein Binding | Not extensively characterized | ≥95% |
| Elimination Half-life | Short (rapidly converted) | 12 hours |
| Elimination Routes | N/A | Balanced hepatic and renal excretion |
| ACE Inhibition | Weak | Potent competitive inhibitor |
The identification and quantification of fosinopril and its metabolites primarily rely on advanced liquid chromatography-mass spectrometry platforms. Among these, ultra high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF-MS) has emerged as a powerful technique for comprehensive metabolite profiling. This system provides high-resolution accurate mass measurements that enable precise determination of elemental compositions for both precursor and fragment ions. The Q-TOF platform typically operates with electrospray ionization (ESI) in both positive and negative ion modes, allowing researchers to detect a wide range of metabolites with varying polarity and ionization characteristics. The mass accuracy of <5 ppm for both MS and MS/MS modes facilitates confident structural elucidation of previously unknown metabolites [4].
For quantitative bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with triple quadrupole instruments operating in selected reaction monitoring (SRM) mode offers superior sensitivity and selectivity for pharmacokinetic studies. These methods typically employ reversed-phase C8 or C18 columns with gradient elution using mobile phases consisting of ammonium acetate or formic acid in water and acetonitrile or methanol. The positive ESI mode has been consistently demonstrated as optimal for both fosinopril and fosinoprilat detection, despite the presence of acidic functional groups that might suggest negative mode suitability. The SRM transitions monitored are typically m/z 564.2→422.2 for fosinopril, m/z 468.2→316.2 for fosinoprilat, and appropriate transitions for stable isotope-labeled internal standards such as fosinopril-d7 and fosinoprilat-d7 [5] [6] [7].
Rigorous method validation is essential for generating reliable bioanalytical data for fosinopril metabolite studies. Fully validated LC-MS/MS methods for simultaneous quantification of fosinopril and fosinoprilat have demonstrated lower limits of quantification (LLOQ) down to 0.1 ng/mL for fosinopril and 1.0 ng/mL for fosinoprilat in human plasma, with linear calibration ranges of 0.1-15.0 ng/mL for fosinopril and 1.0-700 ng/mL for fosinoprilat. These methods exhibit acceptable precision and accuracy with within- and between-batch relative standard deviation (RSD) typically <15% at all concentration levels, including the LLOQ. The inclusion of stable isotope-labeled internal standards such as fosinopril-d7 and fosinoprilat-d7 is critical for compensating for potential matrix effects and recovery variations during sample preparation [5] [6].
Table 2: Analytical Method Performance Characteristics for Fosinopril and Metabolites
| Analytical Parameter | Fosinopril | Fosinoprilat |
|---|---|---|
| LLOQ | 0.1 ng/mL | 1.0 ng/mL |
| Linear Range | 0.1-15.0 ng/mL (human); 0.1-150 ng/mL (rat) | 1.0-700 ng/mL (human); 1.0-1500 ng/mL (rat) |
| Precision (RSD%) | <15% (within- and between-batch) | <15% (within- and between-batch) |
| Extraction Recovery | >95% | >91% |
| Matrix Effect | Negligible (101.4-106.9%) | Negligible (102.2-105.6%) |
| Stability | Stable in stabilized plasma for 6h at RT, 30 days at -80°C, 3 freeze-thaw cycles | Stable under same conditions |
| Chromatographic Run Time | 5 minutes (UFLC-MS/MS) | 5 minutes (UFLC-MS/MS) |
The ester-containing structure of fosinopril presents significant challenges for bioanalysis due to its susceptibility to ex vivo enzymatic hydrolysis during sample collection, processing, and storage. This hydrolysis can lead to underestimation of prodrug concentrations and overestimation of fosinoprilat levels if not properly controlled. To address this critical issue, a comprehensive stabilization protocol must be implemented:
Whole Blood Stabilization: EDTA is recommended as an anticoagulant to inhibit hydrolysis of fosinopril during blood collection and processing. Blood samples should be centrifuged promptly (within 1 hour of collection) at 4°C to separate plasma. For rat blood, which exhibits significantly higher esterase activity than human blood, this step is particularly crucial [8] [7].
Plasma Stabilization: The addition of formic acid to rat plasma effectively stabilizes fosinopril by inhibiting esterase activity. The optimized protocol involves adding 10 μL of 10% (v/v) formic acid to 100 μL of plasma sample, resulting in a final concentration of approximately 0.9% formic acid. This acidification approach minimizes prodrug conversion without introducing significant matrix effects that could interfere with LC-MS/MS analysis [8] [7].
Sample Extraction: For stabilized plasma samples, protein precipitation with acetonitrile or methanol provides efficient sample clean-up with recovery rates >91% for both analytes. Alternatively, liquid-liquid extraction with dichloromethane and diethyl ether mixtures can be employed, though this approach is more time-consuming. The protein precipitation method is particularly advantageous when formic acid is used as a stabilizer, as it avoids potential complications from acid degradation that might occur with more extensive extraction procedures [8] [6].
Liver microsomes and S9 fractions from human and rat sources provide valuable in vitro systems for studying the metabolic profile of fosinopril. The standard incubation protocol involves:
Incubation Conditions: Prepare reaction mixtures containing liver microsomes (0.5-1.0 mg protein/mL), fosinopril (10-100 μM) in appropriate buffer (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system for oxidative metabolism studies. For hydrolysis studies, the NADPH system can be omitted. Incubations are typically performed at 37°C for 30-120 minutes with gentle shaking [4].
Reaction Termination and Sample Processing: Stop reactions by adding ice-cold acetonitrile (2:1 v/v) containing internal standards. Centrifuge at high speed (e.g., 14,000 × g for 10 minutes) to remove precipitated proteins. Collect the supernatant and evaporate to dryness under a gentle nitrogen stream. Reconstitute the residue in an appropriate mobile phase for LC-MS analysis [4].
Metabolite Detection: Analyze samples using UHPLC/Q-TOF-MS with both positive and negative electrospray ionization. Data-dependent acquisition methods should be employed, where the top N most intense precursors in the survey scan are selected for subsequent MS/MS fragmentation. This approach enables comprehensive detection and structural characterization of metabolites without prior knowledge of their structures [4].
Diagram 1: Experimental workflow for fosinopril metabolite analysis in biological samples, highlighting critical stabilization steps to prevent ex vivo degradation
Fosinopril undergoes complex biotransformation in biological systems, with the metabolic profile differing significantly between human and rat models. The primary metabolic pathways include:
Hydrolysis: The fundamental activation pathway involves hydrolysis of the ester bond by carboxylesterases to form the active metabolite fosinoprilat. This conversion is notably more efficient in rat liver microsomes compared to human liver microsomes, resulting in higher relative amounts of fosinoprilat and its secondary metabolites in rat models [4] [1].
Hydroxylation: Once formed, fosinoprilat undergoes further metabolism via hydroxylation at various positions on the molecule. Using UHPLC/Q-TO-MS, researchers have detected both mono- and di-hydroxylated metabolites of fosinopril for the first time, with different regioisomers successfully separated chromatographically. These hydroxylated metabolites represent significant components of the overall metabolic profile, particularly in rat liver models [4].
Glucuronidation: Phase II metabolism via glucuronidation constitutes another important metabolic pathway for fosinopril in human liver models. Interestingly, glucuronidation appears to occur primarily on the parent fosinopril molecule rather than on fosinoprilat, with the glucuronidated fosinopril subsequently undergoing hydrolysis to form fosinoprilat. This sequential metabolism explains why glucuronidated metabolites of fosinoprilat are not typically observed when incubating pre-formed fosinoprilat with liver microsomes [4].
Significant species differences in fosinopril metabolism have been observed between human and rat models, which must be considered when extrapolating preclinical data to human populations:
Human Metabolism: In human liver microsomes, fosinopril is metabolized via hydroxylation, glucuronidation, and hydrolysis to fosinoprilat. The main metabolite is fosinoprilat, which is further hydroxylated and glucuronidated. However, these secondary metabolites of fosinoprilat are not detected when fosinoprilat is incubated directly with human liver microsomes, indicating that metabolic reactions occur sequentially with fosinopril undergoing glucuronidation or hydroxylation before hydrolysis [4].
Rat Metabolism: The hydrolysis of fosinopril to fosinoprilat is markedly more efficient in rat than in human liver microsomes, resulting in greater formation of hydroxylated fosinoprilat metabolites in rat systems. Notably, glucuronidation of fosinopril is not observed with rat liver microsomes, highlighting a fundamental difference in Phase II metabolism between species. This finding has important implications for the interpretation of rodent toxicology studies and their relevance to human safety assessment [4].
Diagram 2: Comprehensive metabolic pathways of fosinopril showing sequential metabolism and species-specific differences
The developed analytical methods have been successfully applied to preclinical and clinical pharmacokinetic studies of fosinopril, revealing important insights into its disposition characteristics:
Human Pharmacokinetics: Following oral administration of fosinopril to healthy subjects, the prodrug is rapidly absorbed with peak concentrations occurring at approximately 3 hours. The simultaneous quantification of both fosinopril and fosinoprilat has revealed the complex pharmacokinetic relationship between the prodrug and its active metabolite, with fosinopril concentrations being significantly lower than fosinoprilat due to extensive first-pass metabolism. The ability to quantify fosinopril at sub-nanogram per milliliter levels has been crucial for accurate characterization of its absorption and elimination phases [5] [6].
Rat Pharmacokinetics: In rat studies, the stabilized LC-MS/MS method has enabled investigation of factors influencing intestinal absorption, including the role of the H+/peptide transporter 1 (PepT1). These studies demonstrated that coadministration with Eudragit L100-55 can enhance PepT1-mediated intestinal absorption of fosinopril, highlighting the utility of this analytical method in formulation development and optimization. The method's sensitivity and specificity have allowed for complete pharmacokinetic profiling from small-volume blood samples (50-100 μL), facilitating serial sampling in individual animals and reducing inter-subject variability [8] [7].
Implementation of fosinopril metabolite identification methods in regulated environments requires careful attention to method validation and quality control procedures:
Method Transferability: The LC-MS/MS methods described have demonstrated robust performance across multiple laboratories, with acceptable precision and accuracy metrics meeting regulatory guidelines for bioanalytical method validation. The use of stable isotope-labeled internal standards (e.g., fosinopril-d7 and fosinoprilat-d7) ensures analytical reproducibility and minimizes matrix effects, which is particularly important when implementing these methods across different study sites [5] [6] [9].
Reference Standards: Well-characterized reference standards are essential for accurate metabolite identification and quantification. Commercially available compounds such as Fosinopril-D5 (Sodium Salt) provide reliable internal standards for mass spectrometry-based assays, improving quantification accuracy through compensation for extraction efficiency and ionization variations. Similarly, properly characterized impurity standards such as Fosinopril Impurity 2 (CAS 1421283-57-9) enable monitoring of potential degradation products during method development and validation [9] [10].
Data Documentation: Comprehensive documentation of mass spectrometric parameters, including accurate mass measurements, fragmentation patterns, and chromatographic retention times, provides the necessary evidence for definitive metabolite identification. This documentation is critical for regulatory submissions and supports the scientific justification of the proposed metabolic pathways [4] [7].
The application notes and protocols presented herein provide a comprehensive framework for the identification and quantification of fosinopril metabolites in biological matrices. The critical importance of sample stabilization cannot be overstated, with the combination of EDTA anticoagulation and formic acid addition effectively preventing ex vivo hydrolysis of this ester-containing prodrug. The implementation of advanced LC-MS/MS platforms, particularly UHPLC/Q-TOF-MS for metabolite identification and triple quadrupole LC-MS/MS for quantification, enables researchers to fully characterize the complex metabolic fate of fosinopril across species.
The revealed species-specific differences in fosinopril metabolism, particularly the more efficient hydrolysis in rat models and the absence of glucuronidation in this species, highlight the importance of careful interpretation of preclinical data when extrapolating to human populations. The sequential metabolism observed in human systems, where fosinopril undergoes glucuronidation or hydroxylation before hydrolysis to fosinoprilat, demonstrates the sophisticated analytical approaches needed to fully understand the metabolic disposition of prodrug compounds.
These refined analytical protocols support the continued development and therapeutic application of fosinopril while providing a template for metabolite identification studies of other ester-containing prodrugs with similar stability challenges.
Fosinopril sodium, an angiotensin-converting enzyme (ACE) inhibitor prescribed for hypertension management, presents significant stability challenges that complicate its formulation development and quality control. As a phosphorus-containing prodrug, fosinopril undergoes hydrolysis to its active metabolite fosinoprilat both in vivo and under various stress conditions, but it is also susceptible to multiple degradation pathways including metal ion-mediated degradation, photodegradation, and pH-dependent hydrolysis. Understanding these pathways is essential for researchers developing analytical methods and formulation strategies. This technical support guide provides comprehensive troubleshooting information for professionals encountering stability issues during fosinopril analysis and product development, incorporating advanced analytical approaches and stabilization strategies to mitigate these challenges effectively.
Fosinopril undergoes degradation under various stress conditions, yielding distinct degradation products that require careful monitoring and characterization. The table below summarizes the primary degradation conditions and resulting products:
Table 1: Fosinopril Degradation Products Under Various Stress Conditions
| Stress Condition | Major Degradation Products | Key Characteristics | Detection Methods |
|---|---|---|---|
| Basic Hydrolysis | Fosinoprilat | Primary active metabolite, phosphonic acid structure | LC-MS/TOF, MS^n |
| Acidic Hydrolysis | Multiple products including cyclic degradants | Lactam formation observed | LC-MS with H/D exchange |
| Metal Ion-Mediated | β-ketoamide (III) and phosphonic acid (IV) | Magnesium-catalyzed pathway | ³¹P-NMR, EPR spectroscopy |
| Photo-acidic Stress | Seven distinct degradation products | Lack UV chromophores, challenging detection | LC-MS essential |
| Oxidative Stress | Stable under these conditions | Minimal degradation | LC-MS confirmation |
| Thermal Stress | Stable under these conditions | Minimal degradation | LC-MS confirmation |
The hydrolytic susceptibility of fosinopril follows a distinct pattern, with greater degradation extent observed in basic conditions compared to acidic and neutral environments. Under photo-acidic stress, fosinopril undergoes significant degradation, generating up to seven different degradation products that often lack UV-absorbing chromophores, making their detection challenging with conventional PDA detectors and necessitating LC-MS techniques for comprehensive analysis. Interestingly, fosinopril demonstrates relative stability under oxidative and thermal stress conditions, which simplifies some aspects of formulation development while highlighting the critical need for protection against hydrolytic and photolytic degradation pathways. [1] [2]
The metal ion-catalyzed degradation of fosinopril represents a particularly important pathway that significantly impacts formulation stability, especially in solid dosage forms. This transformation occurs through a bimolecular process where the rate demonstrates first-order dependence on both metal ion and fosinopril concentrations. Magnesium ions, even at trace levels, can catalyze the conversion of fosinopril into β-ketoamide (III) and phosphonic acid (IV) through a coordinated mechanism that involves complexation with the phosphorus-containing functional groups of the molecule. The degradation products II, III, and IV effectively retard the magnesium ion-mediated reaction of fosinopril, exhibiting a self-inhibiting characteristic that complicates predictive modeling of degradation kinetics. [3]
Table 2: Metal Ion-Mediated Degradation Parameters
| Parameter | Specification | Experimental Evidence |
|---|---|---|
| Kinetic Order | Bimolecular, first order in both [Mg²⁺] and [fosinopril] | Kinetic analysis in model systems |
| Key Intermediate | Metal ion-drug complex characterized | ³¹P-NMR, ¹H-NMR, Mn(II)-EPR spectroscopy |
| Reaction Products | β-ketoamide (III) and phosphonic acid (IV) | Mass spectrometry characterization |
| Inhibitory Effects | Products II, III, and IV retard degradation | Reaction rate monitoring |
| Model System | Methanol solvent with magnesium acetate | Controlled environmental conditions |
The development of robust analytical methods for monitoring fosinopril impurities requires special consideration of mass spectrometry compatibility and sensitivity requirements. When transitioning from classical LC methods to LC-MS compatibility, certain modifications are essential: replacement of non-volatile buffers (phosphate, sulfate, or borate) with volatile alternatives (ammonium acetate, acetic acid), optimization of low flow rates for optimal API-MS sensitivity, and careful adjustment of organic modifier composition to enhance ionization efficiency while maintaining adequate chromatographic separation. The combination of Experimental Design (ED) and Artificial Neural Networks (ANN) has proven particularly valuable in method optimization, allowing researchers to efficiently navigate the complex multidimensional parameter space to identify optimal conditions for fosinopril and fosinoprilat analysis. [4]
The central composite design (CCD) approach for mobile phase optimization typically investigates critical factors including methanol content, ammonium acetate concentration, and acetic acid percentage to achieve optimal separation and detection of fosinopril and its degradation products. This methodological framework enables the development of stability-indicating assays capable of detecting and characterizing even minor degradation products that may lack UV chromophores and would otherwise be undetectable with conventional HPLC-PDA systems. The application of LC-MS/TOF combined with on-line H/D exchange studies provides additional structural characterization capabilities through accurate mass measurement and determination of labile hydrogen atoms in degradation product structures, enabling more confident identification of unknown impurities. [4] [1] [2]
The following diagram illustrates the comprehensive analytical workflow for identification and characterization of fosinopril degradation products:
> Figure 1. Comprehensive analytical workflow for identification and characterization of fosinopril degradation products using LC-MS technologies.
The development of stabilized formulations for fosinopril requires innovative approaches that address its inherent susceptibility to hydrolytic degradation, especially in aqueous environments. Recent research has demonstrated the successful application of niosomal eye drop formulations containing fosinopril for ocular hypertension treatment, showcasing effective stabilization strategies. These formulations utilize non-ionic surfactant vesicles capable of entrapping either fosinopril alone or fosinopril/γ-cyclodextrin inclusion complexes within their structure, providing significant protection against degradation. The niosomal systems composed of Span 60 and dicetyl phosphate in the presence of γ-cyclodextrin demonstrated particularly favorable characteristics, including high entrapment efficiency, negative zeta potential values for stability, and controlled release profiles essential for maintaining product stability throughout the shelf life. [5]
The dual stabilization approach combining cyclodextrin complexation with niosomal encapsulation has shown remarkable effectiveness in addressing fosinopril stability challenges. The γ-cyclodextrin forms inclusion complexes with fosinopril that enhance both solubility and chemical stability in aqueous solutions, while the niosomal vesicles provide an additional protective barrier against hydrolytic degradation. Ex vivo permeation studies confirmed that when the fosinopril/γ-cyclodextrin complex was encapsulated within the inner aqueous core of niosomes, the system effectively protected fosinopril from hydrolytic degradation while maintaining appropriate permeation characteristics for ocular delivery. These advanced formulations maintained good physical and chemical stability for at least three months when stored at 2-8°C, demonstrating the effectiveness of this approach for stabilizing this challenging molecule. [5]
The careful selection of stabilizing excipients is critical for successful fosinopril formulation development. Based on experimental evidence, the incorporation of antioxidant systems comprising ethylenediamine tetra-acetic acid disodium salt (EDTA) and sodium metabisulfite (Na-MS) has proven effective in protecting against fosinopril degradation. Additionally, the use of charged inducers such as dicetyl phosphate (DCP) for negative surface charge or stearylamine (STA) for positive charge enhances the physical stability of colloidal delivery systems by preventing aggregation through electrostatic repulsion. The optimal niosomal formulations identified through systematic evaluation typically employ a molar ratio of 47.5:47.5:5 for nonionic surfactant:cholesterol:membrane stabilizer/charged inducer, which provides the ideal balance between drug loading, stability, and release characteristics. [5]
Table 3: Stabilization Strategies for Fosinopril Formulations
| Stabilization Approach | Mechanism of Action | Application Examples | Effectiveness |
|---|---|---|---|
| Cyclodextrin Complexation | Inclusion complex formation, shielding from hydrolysis | γ-cyclodextrin in niosomal systems | Enhanced solubility and chemical stability |
| Vesicular Encapsulation | Physical barrier protection, controlled release | Span 60/dicetyl phosphate niosomes | Protection from hydrolytic degradation |
| Antioxidant Systems | Chelation of metal ions, prevention of oxidation | EDTA and sodium metabisulfite combination | Protection against metal ion-catalyzed degradation |
| Charged Inducers | Electrostatic stabilization preventing aggregation | Dicetyl phosphate, stearylamine | Enhanced physical stability of colloidal systems |
| Optimized Storage | Reduction of kinetic degradation rates | Cold storage (2-8°C) | Maintained stability for ≥3 months |
Table 4: Frequently Asked Questions on Fosinopril Stability and Analysis
| Question | Answer | Supporting Evidence |
|---|---|---|
| What are the primary degradation products I should monitor in fosinopril analysis? | The key degradation products include fosinoprilat (under basic conditions), β-ketoamide and phosphonic acid (metal ion-mediated), and multiple photo-acidic degradants. | [3] [1] [2] |
| Why are my degradation products not visible in HPLC-UV chromatograms? | Most fosinopril degradation products lack strong UV chromophores, requiring LC-MS detection for adequate visualization and characterization. | [2] |
| How can I stabilize fosinopril in aqueous formulations? | Implement niosomal encapsulation combined with γ-cyclodextrin complexation, and include EDTA/Na-MS antioxidant systems in the formulation. | [5] |
| What is the optimal LC-MS method for fosinopril impurity monitoring? | Use volatile buffers (ammonium acetate), low flow rates, and methanol content optimized through experimental design and neural networks. | [4] |
| Which stress conditions cause the most significant fosinopril degradation? | Basic hydrolytic conditions and photo-acidic stress cause the most extensive degradation, while the drug is relatively stable to oxidative and thermal stress. | [1] [2] |
| How do metal ions affect fosinopril stability? | Metal ions like Mg²⁺ catalyze degradation through a bimolecular process, converting fosinopril to β-ketoamide and phosphonic acid derivatives. | [3] |
The complex degradation pathways of fosinopril under various stress conditions are summarized in the following comprehensive diagram:
> Figure 2. Comprehensive degradation pathways of fosinopril under various stress conditions, highlighting key degradation products formed through different mechanisms.
What are the primary degradation products of Fosinopril? The main degradation pathway is hydrolysis to its active moiety, fosinoprilat. Under other stress conditions, several other degradation products can form; one study identified and characterized seven different degradation products. [1]
Does light affect Fosinopril stability? Yes. Studies indicate that Fosinopril is susceptible to photodegradation, particularly under acidic conditions. [1]
Can the excipients in my formulation affect stability? Absolutely. Excipients that introduce metal ion impurities (like magnesium stearate) can significantly accelerate degradation through a specific catalytic pathway. [2]
The table below summarizes the common instability issues and recommended corrective actions.
| Problem Identified | Root Cause | Corrective & Preventive Actions |
|---|
| High formation of Fosinoprilat [1] | Hydrolytic degradation (reaction with water) in the formulation. | • Maintain low moisture content during manufacturing and storage. • Use protective packaging (e.g., desiccant in foil blister packs). • For liquid formulations, consider a refrigerated storage condition (2-8°C). [3] | | Formation of unknown degradants [1] | Exposure to light, acidic/basic conditions, or oxidants. | • Avoid using strong acids/bases during salt formation or pH adjustment. • Use opaque containers or amber glass to protect from light. • Include antioxidants like sodium metabisulfite in the formulation. [3] | | Metal-ion catalyzed degradation [2] | Presence of metal ion impurities (e.g., Mg²⁺) from equipment or excipients. | • Use high-purity excipients and avoid metal catalysts like magnesium stearate. • Include chelating agents such as EDTA in the formulation to sequester metal ions. [3] | | Instability in aqueous solutions [3] | Hydrolysis of the prodrug in the presence of water. | • For liquid dosage forms, consider lyophilization (freeze-drying) and reconstitution before use. • Develop a solid dosage form instead. • Use advanced delivery systems (e.g., niosomes) to encapsulate and protect the drug. [3] |
To monitor the formation of fosinoprilat and other degradants, you can use a stability-indicating Liquid Chromatography-Mass Spectrometry (LC-MS) method. The following protocol is adapted from published studies. [1]
1. Equipment and Reagents:
2. Sample Preparation:
3. Analysis:
The following diagram illustrates the core degradation pathway of Fosinopril and the key stabilization strategies to counteract it.
Fosinopril is an ester-containing prodrug that is rapidly converted by ubiquitous esterases in biological samples like blood, plasma, and serum to its active metabolite, fosinoprilat [1]. This hydrolysis doesn't stop after sample collection; ex vivo degradation continues during processing and storage [1]. If unchecked, this leads to underestimation of the prodrug and overestimation of the active metabolite, compromising data accuracy [1]. Esterase activity is notably higher in rodent blood (commonly used in research) compared to human blood, making stabilization even more critical in preclinical studies [1].
Based on the research, a combination of chemical stabilizers and careful sample handling is most effective. The table below summarizes the key strategies:
| Method | Recommended Approach | Key Experimental Notes |
|---|---|---|
| Chemical Stabilization | Add formic acid to plasma/serum samples post-collection [1]. | Enables use of protein precipitation (PPT) for simpler sample clean-up without mass spectrometer damage [1]. |
| Blood Collection & Initial Processing | Use EDTA as anticoagulant for whole blood collection; consider cooling samples during processing [1]. | EDTA itself shows inhibitory effect; cooling slows enzymatic activity during processing [1]. |
| Sample Storage | Store stabilized plasma samples at -70°C or lower [1]. | Critical for long-term stability. |
This method was validated for simultaneous quantification of fosinopril and fosinoprilat in rat plasma using UFLC-MS/MS [1].
For a complete stabilization strategy, integrate the following steps into your experimental workflow, which can be visualized in the diagram below:
How can I stabilize fosinopril during blood collection itself? Using EDTA as an anticoagulant in the collection tubes has been shown to help stabilize fosinopril in whole blood during the collection and processing phase (typically less than 1 hour) [1]. Cooling samples during this period can further slow degradation [1].
My lab uses human plasma instead of rat plasma. Are these strategies still applicable? Yes, absolutely. While the challenge of ex vivo hydrolysis is universal for ester-containing drugs, the need for stabilization is even greater in rat plasma due to its higher esterase activity [1]. The strategies involving formic acid and EDTA, developed in rat plasma, are therefore directly applicable and potentially even more robust for human plasma samples.
I am seeing high background or matrix effects in my LC-MS/MS method after adding formic acid. What should I do? A key advantage of using formic acid is its compatibility with mass spectrometry. Unlike hydrochloric or phosphoric acid, it allows for protein precipitation without damaging the instrument or causing significant matrix effects that require more complex clean-up [1]. Ensure you are using high-purity (analytical grade or better) formic acid and that your protein precipitation protocol is optimized (e.g., correct solvent-to-plasma ratio, adequate mixing and centrifugation).
Here are two validated HPLC methods for separating Fosinopril and Fosinoprilat, each designed for different analytical needs.
1. Microemulsion Liquid Chromatography (MELC) Method This method uses a microemulsion as the mobile phase and is recommended for bulk drug and pharmaceutical dosage analysis [1].
2. LC-MS/MS Method for Impurity Profiling This method is ideal for mass spectrometry detection and identifying degradation products under stress conditions [2].
The following table summarizes the core parameters of these methods for easy comparison:
| Parameter | MELC Method [1] | LC-MS/MS Method [2] |
|---|---|---|
| Application | Bulk drug & pharmaceutical dosage | Impurity profiling & degradation products |
| Column | X-Terra (50 x 4.6 mm, 3.5 µm) | C18 (e.g., 50 x 2.10 mm, 2.6 µm) |
| Mobile Phase | Microemulsion (see protocol above) | A: ACN/MeOH (4:1); B: 5mM Ammonium Formate pH 3.0 |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Temperature | 30 °C | 50 °C |
| Detection | UV, 220 nm | Mass Spectrometry (ESI+) |
Q1: What should I do if I observe peak tailing or broadening?
Q2: How can I improve the resolution between Fosinopril and Fosinoprilat?
Q3: Why is my method not sensitive enough for low-level impurity detection?
Q4: How can I make my HPLC method development more efficient?
The diagram below outlines a logical pathway for developing and optimizing your HPLC method.
The following table summarizes key validation parameters and their acceptance criteria based on the United States Pharmacopeia (USP) monograph for Fosinopril Sodium [1].
| Parameter | Description | Acceptance Criteria (per USP) |
|---|---|---|
| Assay Range & Accuracy | Quantification of C30H45NNaO7P | 97.5% - 102.0% (on anhydrous basis) [1] |
| Related Compounds (Impurities) | Controls for identified and unknown impurities. | Individual impurity: NMT 1.0% (e.g., Related Compound B) Any other individual impurity: NMT 0.1% Total impurities: NMT 1.5% [1] | | Chromatographic System Suitability | Resolution and precision of the chromatographic system. | Resolution (R): NLT 2.0 between fosinopril and Related Compound B Relative Standard Deviation (RSD): NMT 2.0% for replicate injections [1] | | Water Content | Limits moisture to ensure drug stability. | NMT 0.2% (Method I) [1] |
This is a primary reference method you can use for development and validation.
A published research method offers an alternative set of conditions you can explore.
Adjust the Mobile Phase: Try modifying the organic solvent ratio (acetonitrile or methanol) to alter analyte retention. The USP uses a phosphoric acid buffer system [1], while research methods use an orthophosphoric acid (OPA) buffer [2].
Check Column Temperature: The USP method specifies a controlled temperature (33°C or 45°C for different tests). Ensure your column oven is set correctly, as temperature significantly impacts resolution [1].
Verify the Column Type: Ensure you are using a column with the correct chemistry (e.g., L3 packing for the USP method, C18 for the research method) [1] [2].
Control Mobile Phase pH: A carefully controlled pH (e.g., using phosphoric acid) can suppress analyte ionization and lead to sharper, more symmetric peaks [1] [2].
Use a Fresh Standard: this compound is an ester prodrug. If the standard is degraded, it can cause extra peaks and poor performance. Ensure you are using a fresh, high-quality reference standard [3].
The USP monograph lists several related compounds that must be monitored and controlled [1]. Key ones include:
The following diagram outlines the core stages of the analytical method validation lifecycle:
Issue: Unacceptable degradation of the ester-containing prodrug, fosinopril, to its active metabolite, fosinoprilat, during sample collection, processing, and analysis, leading to inaccurate results [1].
Root Cause: Ubiquitous esterases in blood/plasma catalyze the ex vivo hydrolysis of fosinopril. This is a particular concern in rat plasma, where esterase activity is much higher than in human plasma [1].
Solution: A combined stabilization strategy for sample collection and processing.
The following diagram illustrates this integrated workflow for stabilizing fosinopril in biological samples:
Issue: Signal suppression or enhancement and poor chromatography for fosinopril and its impurities due to matrix interference [2] [3] [4].
Root Cause: Co-eluting matrix components, such as phospholipids, compete with the analyte during the ionization process in the mass spectrometer. Suboptimal chromatographic conditions can exacerbate this problem [5] [4].
Solution: Optimize mobile phase composition and employ selective sample clean-up.
LC-MS Method Optimization Protocol [2] [3]:
Sample Clean-up Protocols to Reduce Matrix [5]:
The logical relationship between the causes of matrix interference and the appropriate sample clean-up strategy is shown below:
Q1: What is matrix interference and how does it affect my analysis? A: Matrix interference is the combined effect of all sample components other than the analyte on its measurement. In LC-MS/MS, co-eluting substances can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification, reduced sensitivity, poor reproducibility, and increased limits of detection [6] [4].
Q2: How can I quickly check if my method has matrix effects? A: The post-column infusion method is a common qualitative assessment.
Q3: Are there general strategies to minimize matrix interference? A: Yes, a multi-pronged approach is best [6] [4]:
For easy comparison, key quantitative data from the cited research is summarized in the table below.
| Method Aspect | Reported Data / Parameters | Application / Context |
|---|---|---|
| Stabilization | 2% (v/v) formic acid in plasma [1] | Prevents ex vivo hydrolysis of Fosinopril in rat plasma. |
| LC-MS Method | Mobile phase: MeOH: 10mM Ammonium Acetate: Acetic Acid (80:19.5:0., v/v/v); Flow rate: 0.3 mL/min [3] | Screening fosinopril sodium impurities. |
| SPE Technique | HybridSPE-Phospholipid; BioSPME [5] | Reducing phospholipid-induced ion suppression in plasma/serum. |
| General Strategy | Post-column infusion, isotope-labeled internal standards, matrix-matched calibration [4] | Universal approaches to evaluate and compensate for matrix effects. |
The core stability challenge with fosinopril is its propensity for hydrolytic degradation in aqueous environments across acidic, basic, and neutral conditions, with the most significant degradation occurring in basic media [1]. The table below summarizes available compatibility and stability information.
| Aspect | Key Findings | Supporting Evidence / Source |
|---|---|---|
| Primary Degradation Pathway | Hydrolytic degradation (in acidic, basic, and neutral conditions, worst in base) [1]. | Scientific study on physicochemical stability [1]. |
| Known Compatible Inactive Ingredients (in oral tablets) | Crospovidone, Lactose monohydrate, Microcrystalline cellulose, Povidone, Sodium stearyl fumarate [2]. | FDA-approved prescribing information [2]. |
| Analytical Method for Assay | RP-HPLC with C18 column; Mobile phase: Methanol and water (0.1% OPA pH 3.3); Detection: 267 nm [3]. | Method development and validation study [3]. |
| Stabilization Strategy | Encapsulation within niosomes (non-ionic surfactant vesicles), particularly with γ-cyclodextrin (γCD) and dicetyl phosphate (DCP) [1]. | Experimental study on niosomal eye drops [1]. |
Research has demonstrated that encapsulating fosinopril within niosomes, especially in combination with γ-cyclodextrin, can significantly improve its chemical stability. The following workflow illustrates the preparation and evaluation process for these stable formulations.
Experimental Protocol: Preparation of Stabilized Fosinopril Niosomes [1]
The following detailed methodology is based on the cited research for creating fosinopril-loaded niosomes.
1. Key Materials:
2. Formulation Composition:
3. Step-by-Step Method (Thin-Film Hydration):
What is the main degradation pathway for this compound in formulations? this compound is primarily susceptible to hydrolysis. This degradation occurs in acidic, basic, and neutral conditions, but it is most pronounced in basic environments. This is a critical consideration when developing liquid or semi-solid formulations, or when selecting the pH of the microenvironment in solid dosage forms [1].
Which excipients are known to be compatible with this compound in solid oral tablets? According to the FDA-approved prescribing information, this compound tablets contain the following inactive ingredients: crospovidone, lactose monohydrate, microcrystalline cellulose, povidone, and sodium stearyl fumarate [2]. This list provides a starting point for formulators and indicates that these excipients have been successfully used in commercial products.
Are there any recommended analytical methods for testing fosinopril stability? A reversed-phase HPLC (RP-HPLC) method has been developed and validated for the analysis of this compound. The reported conditions use a C18 column with a mobile phase of methanol and water (0.1% orthophosphoric acid, pH 3.3) in a ratio of 70:30, a flow rate of 0.7 mL/min, and detection at 267 nm. This method showed good linearity, precision, and accuracy and can be adapted for stability testing [3].
A systematic stress degradation study characterized the behavior of fosinopril under various conditions, including photostress [1].
Here are methods suitable for analyzing fosinopril and its degradation products. The LC-MS method is essential for detecting the non-UV-absorbing photodegradants.
| Method | Key Details | Application |
|---|---|---|
| LC-MS/TOF | Optimized method for separation/detection of DPs; essential for DPs lacking UV chromophores [1] | Characterization of photodegradation products |
| UV Spectrophotometry | Absorption maxima (λmax) at 208 nm in methanol [2] | Analysis of pure drug & formulations |
| Derivative UV Spectrophotometry | Third-derivative spectrum: maxima at 217.4 nm, minima at 223 nm (in methanol) [2] | Analysis in formulations; can resolve spectral overlap |
Based on ICH guidelines, you can implement the following protocol to study fosinopril's photostability.
Here are solutions to potential issues you might encounter in the lab.
| Scenario | Possible Cause | Solution |
|---|---|---|
| No DPs detected on PDA, but MS shows degradation | DPs lack strong UV chromophores [1] | Use LC-MS instead of relying on UV/VIS or PDA detection. |
| Unclear identification of DP structures | Lack of reference standards for DPs | Use tandem MS (MSn) and on-line H/D exchange studies to elucidate DP structures [1]. |
| General photosensitivity in the lab | Handling of various photosensitizing drugs | Be aware that over 390 drugs are reported as potential photosensitizers; implement safe light-handling protocols for all materials [3]. |
The following method, developed for LC-MS/MS analysis in rat plasma, provides a robust stabilization workflow. Rat plasma has higher esterase activity than human plasma, making it a stringent test; this method is therefore highly effective [1].
Detailed Protocol using Formic Acid:
While formic acid with PPT is a highly effective and straightforward method, other technical approaches have been documented. The table below summarizes key methodologies for your reference.
Table: Comparison of Analytical Methods for Fosinopril
| Method Focus | Key Feature | Stabilization Approach | Application Context | Source |
|---|---|---|---|---|
| UFLC-MS/MS | Simultaneous quantification of Fosinopril & Fosinoprilat | Formic Acid + EDTA | Stabilization in rat plasma for PK studies | [1] |
| RP-HPLC | Analysis of Fosinopril Sodium in bulk drug | Not specified for stabilization | Quality control of pure drug substance | [2] |
| HPLC with Microemulsion Eluent | Direct injection of diluted plasma | Microemulsion solubilizes proteins | Direct analysis of Fosinoprilat in human plasma | [3] |
Here are answers to specific issues you might encounter during experimentation:
Why does fosinopril degrade so quickly in plasma samples? Fosinopril is an ester-containing prodrug. Esterase enzymes present in blood, plasma, and serum rapidly hydrolyze it into its active metabolite, fosinoprilat. This conversion happens not just in the body, but also ex vivo after sample collection, leading to underestimated fosinopril and overestimated fosinoprilat concentrations if not stabilized [1].
What are the advantages of using formic acid over other stabilizers? Using strong acids like hydrochloric acid (HCl) or phosphoric acid can damage the mass spectrometer. A key advantage of formic acid is that it allows for a simpler protein precipitation (PPT) clean-up procedure without causing significant matrix interference, whereas HCl or phosphoric acid may require more complex LLE or SPE [1].
Are there other effective stabilizers besides formic acid? Yes, other esterase inhibitors can be used. The choice depends on the sample matrix and clean-up procedure. The study validating the formic acid method systematically found it to be the most effective for their LC-MS/MS workflow in rat plasma. Other research has also used microemulsion as an eluent to solubilize proteins and enable direct plasma injection for fosinoprilat analysis [3] [1].
The following diagram visualizes the complete stabilized sample preparation workflow to guide your laboratory procedures.
The table below summarizes key parameters from several published methods for your comparison. You can use these as a starting point for developing and validating your own robust procedures.
| Method Type | Key Parameters | Application / Matrix | Reference Compound(s) | Citation |
|---|
| LC-Tandem Mass Spectrometry (LC-MS/MS) | Column: Not specified. Mobile Phase: Methanol with ammonium acetate. Detection: Positive ion electrospray MS/MS. LLOQ: Sensitive to pg mL⁻¹ level. | Human plasma (for simultaneous determination of Fosinopril and its active metabolite, Fosinoprilat) | Zaleplon (Internal Standard) | [1] | | Reverse-Phase HPLC (RP-HPLC) | Column: C18 Agilent (250 x 4.6 mm, 5 µm). Mobile Phase: Methanol:Water (0.1% OPA, pH 3.3) [70:30]. Flow Rate: 0.7 mL/min. Detection: 267 nm. Retention Time: ~4.54 minutes. | Bulk drug substance | Not specified | [2] | | Multiwavelength UV Spectrophotometry | Method: Multiwavelength analysis using QUEST program. Solvent: Aqueous solution. | Pharmaceutical formulations (containing Fosinopril and Hydrochlorothiazide) | Hydrochlorothiazide (used as an internal standard) | [3] | | Third Derivative UV Spectrophotometry | Solvent: Methanol. Wavelength: 217.4 nm (maxima) and 223 nm (minima). Beer's Law Limit: 5-30 µg/mL. | Bulk drug and tablet dosage forms | Not applicable | [4] |
While the searched literature does not detail robustness studies, here are answers to common questions based on general analytical principles and the parameters found.
What is typically evaluated in a robustness test? Robustness tests deliberately vary method parameters to ensure the method remains unaffected by small, intentional changes. For the HPLC method cited [2], a robustness study would typically involve varying:
How should I approach troubleshooting if my method is not robust? If your method fails robustness tests, use a systematic troubleshooting approach. The following workflow outlines a logical path to identify and resolve the issue.
What system suitability parameters are critical for fosinopril methods? Based on the RP-HPLC method [2], critical parameters include:
Since the available literature lacks explicit robustness data, here are steps you can take:
The table below summarizes key findings from head-to-head clinical trials and relevant studies.
| Aspect | Fosinopril | Enalapril |
|---|---|---|
| Antihypertensive Efficacy | Similar significant reductions in blood pressure; numerically slightly greater (0-3 mmHg) in one study [1]. | Similar significant reductions in blood pressure [1] [2]. |
| Typical Dosing (Hypertension) | Initial: 10 mg once daily [3]. Target: 20-40 mg once daily [3] [4]. | Initial: 5 mg once daily [5]. Target: 10-40 mg daily, may be once or twice daily [5]. |
| Cough Incidence | Lower frequency and severity of cough, especially in patients with prior ACEI-associated cough [6]. | Higher frequency and severity of cough compared to fosinopril in a sensitive population [6]. |
| Withdrawals due to Adverse Events | Fewer withdrawals (8 patients vs. 14) in one study, though not statistically significant [1]. | More withdrawals in the same study [1]. |
| Unique Pharmacokinetic Profile | Dual (hepatic and renal) elimination; may be beneficial in renal impairment [3]. | Primarily renal elimination [5]. |
| Effect in Heart Failure (HF) | Shown to be more effective in relieving symptoms and delaying worsening HF in one study [7]. | A standard therapy for HFrEF, though one study found fosinopril more effective [5] [7]. |
For a deeper understanding, here are the methodologies and findings from key comparative studies.
This was a major direct comparison study that forms the basis for much of the efficacy data [1].
This study specifically investigated a common and troublesome side effect of ACE inhibitors [6].
While focused on heart failure, this study highlights differences in clinical outcomes and tolerability [7].
The following diagram illustrates the shared mechanism and key pharmacological differences between these two drugs.
The diagram above shows that while fosinopril and enalapril share a core mechanism, their handling within the body differs. Both are prodrugs activated in the liver, but their elimination pathways are a key differentiator [3] [5]. Fosinopril is eliminated roughly equally by the liver and kidneys, whereas enalapril is primarily eliminated by the kidneys. This dual pathway for fosinopril may be advantageous in patients with renal impairment, as it provides a compensatory route of clearance and may reduce the risk of drug accumulation [3].
For researchers and drug developers, the data suggests:
The following table compares the key pharmacokinetic properties of fosinopril with enalapril and lisinopril, based on studies in patients with congestive heart failure (CHF) and renal insufficiency [1].
| Property | Fosinopril (Fosinoprilat) | Enalapril (Enalaprilat) | Lisinopril |
|---|---|---|---|
| Elimination Route | Dual (Hepatic & Renal) [2] [1] [3] | Primarily Renal [1] | Primarily Renal [1] |
| Accumulation in Renal Impairment | Significantly less [1] | Yes [1] | Yes [1] |
| Accumulation Index (AI) in patients with CHF and Renal Insufficiency (CrCl ≤30 mL/min) | 1.41 [1] | 1.96 [1] | 2.76 [1] |
| Dose Adjustment in Renal Impairment | Typically not required [4] [1] [3] | Required [4] [1] | Required [4] [1] |
| Bioavailability | ~36% [3] | ~60% (Enalapril) [5] | ~25% [5] |
| Plasma Protein Binding | >99% (Fosinoprilat) [2] | Lower (exact value not specified in sources) | Lower (exact value not specified in sources) |
| Active Metabolite | Fosinoprilat [2] | Enalaprilat [5] | N/A (active drug itself) [5] |
The unique dual elimination pathway of fosinopril can be visualized as follows:
The comparative data in the table is primarily derived from two key clinical studies. Below is a detailed breakdown of their experimental protocols and findings.
The pharmacokinetic data has direct and significant implications for clinical practice and drug development.
The unique pharmacokinetics of fosinopril, particularly its balanced elimination, offer a distinct clinical profile compared to other ACE inhibitors, especially for managing complex patients with co-morbid heart failure and renal impairment.
In patients with renal insufficiency, fosinopril shows significantly less accumulation than other ACE inhibitors. The following table compares the steady-state pharmacokinetics of fosinopril with enalapril and lisinopril in patients with chronic renal insufficiency (creatinine clearance < 30 mL/min) from a key comparative study [1].
| ACE Inhibitor (and dose) | Increase in AUC from Day 1 to Day 10 | Accumulation Index |
|---|---|---|
| Fosinopril (10 mg) | 26.8% (non-significant) [1] | Significantly less than enalapril and lisinopril [1] |
| Enalapril (2.5 mg) | 76.6% (p < 0.001) [1] | -- |
| Lisinopril (5 mg) | 161.7% (p < 0.001) [1] | -- |
This compensatory clearance is possible because the active metabolite, fosinoprilat, is eliminated by both the kidneys and the liver. When renal function declines, the hepatic route takes over a larger share of the elimination, and vice versa [2] [3].
The pharmacokinetic advantage of fosinopril translates into several clinical benefits, especially in managing patients with specific comorbidities.
For researchers, understanding the methodology behind the key studies is crucial. Here is an overview of the protocols from the pivotal pharmacokinetic and clinical trials.
1. Comparative Pharmacokinetics in Renal Insufficiency [1]
2. Pharmacokinetics in Various Renal Functions [2]
3. Efficacy in Heart Failure [4]
Fosinopril's unique dual elimination pathway offers a distinct pharmacokinetic advantage that is particularly valuable for treating hypertension and heart failure in patients with renal or hepatic impairment, providing effective therapy with a reduced risk of drug accumulation.
Fosinopril has a key distinguishing feature in its elimination pathway compared to other ACE inhibitors. The table below summarizes its unique characteristics and how they may influence its safety profile in specific patient populations.
| Feature | Description | Clinical Implication |
|---|---|---|
| Elimination Pathway | Dual (hepatic and renal) elimination [1] [2] | May be safer in patients with renal impairment, as hepatobiliary clearance compensates for reduced renal function [1]. |
| Active Metabolite | Fosinoprilat [3] [4] | A prodrug; hydrolysis occurs in liver and GI mucosa [3]. |
| Protein Binding | Very high (>95%) [3] [4] | --- |
| Half-life | Approximately 12 hours [3] | Supports once-daily dosing [1]. |
The safety profile of Fosinopril includes both common ACE inhibitor class effects and some specific warnings.
The following effects are shared across the ACE inhibitor class [1] [5] [4]:
For your guide, incorporating details on how robust comparative studies are designed adds significant scientific rigor. The 2025 comparative effectiveness study on ACEIs vs. ARBs provides a strong methodological example [7].
The following diagrams illustrate the core mechanisms of ACE inhibitors and the hypothesized pathway for the associated pancreatitis risk, which are crucial for a deep understanding of their safety profile.
For researchers and drug development professionals, the key takeaways are:
| ACE Inhibitor | Cough Risk Ranking (SUCRA value) | Key Comparative Findings & Incidence |
|---|
| Fosinopril | 3rd highest (72.5%) [1] | vs. Enalapril: Lower cough frequency and spontaneous reports in patients with prior ACEI cough [2]. Overall Incidence: ~9.7% in heart failure patients [3]. | | Enalapril | 6th highest (49.7%) [1] | vs. Fosinopril: Higher cumulative cough frequency and more spontaneous reports (27% vs. 12%) in a targeted study [2]. | | Lisinopril | 4th highest (64.7%) [1] | Ranked between fosinopril and enalapril in network meta-analysis, suggesting a moderate-to-high cough propensity [1]. |
The data in the table above is derived from studies with distinct designs and objectives, which are detailed below.
1. 2023 Network Meta-Analysis (NMA) [1]
2. 1995 Prospective Study in a Sensitized Cohort [2]
The following diagram illustrates the primary mechanism believed to be behind ACE inhibitor-induced cough, which involves the accumulation of bradykinin and substance P [1] [4].
The driving factor behind the cough is the inhibition of kinase II, which is also the angiotensin-converting enzyme (ACE). This enzyme is responsible for breaking down bradykinin and other inflammatory peptides in the lungs [1] [4]. When ACE is inhibited, bradykinin and substance P accumulate, leading to local inflammation and direct stimulation of cough receptors in the airways, resulting in a persistent dry cough [1].
For researchers and drug development professionals, the data suggests several key points:
The following table summarizes findings from key comparative studies on fosinopril's effect on proteinuria.
| Study Population | Comparison | Study Duration | Effect on Proteinuria | Key Supporting Data | Citation |
|---|---|---|---|---|---|
| Hypertensive kidney transplant patients | Fosinopril vs. Baseline | 12 months | Significant reduction | Reduced from 918.8 mg/day to 72.3 mg/day at 4 months. | [1] |
| Normotensive IgA Nephropathy | Fosinopril vs. Placebo | 4 months (after cross-over) | Significant reduction | Reduced from 1.74 g/24h to 1.37 g/24h; placebo showed no significant change. | [2] |
| Diabetic & Non-diabetic Proteinuric Disease | Fosinopril vs. Placebo | 12 weeks (double-blind) | Significant reduction | Fosinopril reduced protein excretion by 1.28 g/day; placebo change was -0.29 g/day (not significant). | [3] |
| Subtotal Nephrectomy (STNx) Rats | Fosinopril vs. Omapatrilat | 12 weeks | Significant reduction (less than omapatrilat) | Reduced from 246 mg/day to 88 mg/day; omapatrilat normalized proteinuria to ~25 mg/day. | [4] |
| Diabetic Nephropathy (OLETF Rats) | Fosinopril vs. Untreated Control | 20-44 weeks | Significant reduction | Consistently reduced 24-hour urinary protein excretion in a long-term model of diabetic nephropathy. | [5] |
| Diabetic Nephropathy (Patients) | Fosinopril vs. Dioscorea bulbifera (herbal) | 6 months | Reduction by both agents | Both treatments reduced proteinuria, with a more pronounced (but statistically insignificant) trend for the herbal drug. | [6] |
| Non-diabetic Hypertensive Nephropathy | Fosinopril vs. Nifedipine GITS | 3 years | Significant reduction | Fosinopril decreased proteinuria by 57%; nifedipine GITS increased it by 7%. | [7] |
Beyond reducing proteinuria, fosinopril positively impacts other parameters and pathways involved in kidney injury.
| Aspect | Observed Effect | Citation |
|---|---|---|
| Lipid Profile | Sustained reduction in serum total cholesterol, LDL cholesterol, and lipoprotein(a) levels. | [3] |
| Inflammatory Markers | Significant decrease in serum C-reactive protein (CRP), Interleukin-6 (IL-6), and Transforming Growth Factor-β (TGF-β). | [6] |
| Oxidative Stress | Upregulation of antioxidant proteins like glutathione peroxidase 3 in the kidney cortex. | [5] |
| Other Cytokines | Suppression of pro-inflammatory and pro-angiogenic factors like chemerin and VEGF in diabetic rats. | [8] |
For researchers designing similar experiments, here are the methodologies from pivotal clinical and pre-clinical studies.
Clinical Trial in Post-Transplant Hypertension [1]:
Randomized Controlled Trial in Normotensive IgA Nephropathy [2]:
Pre-clinical Study in Diabetic Nephropathy (OLETF Rats) [5]:
Fosinopril, as an angiotensin-converting enzyme inhibitor (ACEI), exerts its anti-proteinuric effects through hemodynamic and non-hemodynamic pathways. The following diagrams illustrate the core signaling pathways.
Diagram 1: Hemodynamic Pathway of Proteinuria
Fosinopril inhibits ACE, reducing Angiotensin II production. Lower Angiotensin II levels decrease constriction of the efferent arteriole in the glomerulus, which normalizes elevated intraglomerular pressure—a key driver of protein leakage [7].
Diagram 2: Non-Hemodynamic Molecular Pathways
Beyond hemodynamics, fosinopril's renoprotection involves molecular mechanisms. By reducing Angiotensin II, it downregulates pro-fibrotic (TGF-β) and pro-inflammatory (chemerin, IL-6) factors [6] [8]. Concurrently, proteomic studies show fosinopril upregulates antioxidant proteins (GPX3) and stress-response proteins (HSPA9), directly countering oxidative stress [5].
The table below summarizes key clinical and preclinical studies investigating the effects of fosinopril on LVH.
| Study Model | Duration | Key Findings on LVH Regression | BP Reduction | Comparative Agent |
|---|---|---|---|---|
| Hypertensive Patients [1] [2] | 12 - 24 weeks | Significant reduction in Left Ventricular Mass Index (LVMI) [1] [2]. More effective than nifedipine in regressing LVH [1]. | Effective [1] [2] | Nifedipine [1], Placebo [2] |
| Rat, Aortic Stenosis (Pressure-overload) [3] | 15 weeks | Regression of myocyte hypertrophy to normal levels; improved survival and cardiac function despite persistent pressure overload [3]. | Not the primary mechanism (LV pressure remained high) [3] | No drug (Untreated LVH control) [3] |
| SHR Rats [4] | 6 weeks | Reduced structural alterations in resistance arteries at both high and low doses; reduced heart mass only at high, hypotensive dose [4]. | Only with high dose [4] | No drug (Untreated control) [4] |
For researchers aiming to replicate or build upon these findings, here are the methodologies from the key studies.
Fosinopril's LVH regression effects are mediated through hemodynamic and direct cellular pathways, as illustrated below.
Diagram Title: Fosinopril's Dual Pathways for LVH Regression
Hemodynamic Pathway: By systemically inhibiting ACE and reducing angiotensin II, fosinopril lowers blood pressure and cardiac afterload, which indirectly reduces the workload-driven stimulus for myocyte growth [5]. This pathway is strongly supported by human clinical trials where blood pressure reduction correlated with LVH regression [1] [2].
Direct Cellular Pathway: Preclinical evidence indicates that fosinopril has effects beyond blood pressure control. In animal models with persistent pressure overload, fosinopril still induced regression of myocyte hypertrophy and modified the cardiac interstitial structure, suggesting a direct inhibition of angiotensin II's growth-promoting and profibrotic signals on cardiac cells [3] [4].
Dose-Response Relationship: Studies suggest a complex dose relationship. In animal models, a low, non-hypotensive dose of fosinopril was sufficient to regress vascular hypertrophy in resistance arteries, but a higher, hypotensive dose was needed to reduce cardiac mass [4]. This highlights that the effects on the heart and vessels can be dissociated.
Place in Therapy and Comparison to Other ACE Inhibitors: While fosinopril is effective, a 2023 network meta-analysis ranked it as having a relatively high risk of inducing cough among ACE inhibitors (3rd highest, behind moexipril and ramipril) [6]. This is a common class effect related to bradykinin accumulation. When developing a treatment strategy, the benefit of LVH regression must be balanced against the potential for this side effect.
The tables below summarize key quantitative data from clinical and pharmacokinetic studies on fosinopril and HCTZ combination therapy.
Table 1: Ambulatory Blood Pressure Monitoring (ABPM) Efficacy of Fosinopril/HCTZ [1]
| Study Group | Mean Change from Baseline in 24-h SBP/DBP | Office DBP Reduction (Treatment Effect vs. Placebo) |
|---|---|---|
| Fosinopril 10 mg / HCTZ 12.5 mg (n=41) | -18.2 / -10.1 mmHg (P ≤ 0.001) | -7.3 mmHg (at 8 weeks, P ≤ 0.01) |
| Fosinopril 20 mg / HCTZ 12.5 mg (n=30) | -22.9 / -11.2 mmHg (P ≤ 0.001) | -8.2 mmHg (at 8 weeks, P ≤ 0.01) |
| Placebo (n=70 across two studies) | Virtually unchanged | -- |
Table 2: Pharmacokinetics of Fosinoprilat with HCTZ in Renal Impairment [2]
| Pharmacokinetic Parameter (at steady state) | Normal Renal Function (n=13) | Renal Impairment (n=13) | P-value |
|---|---|---|---|
| Cmax (ng/mL) | 357 ± 0.19 | 517 ± 0.40 | 0.007 |
| AUC (ng·h/mL) | 2872 ± 0.30 | 4098 ± 0.43 | 0.027 |
| Cumulative Urinary Excretion (%) | 8.10 ± 2.80 | 6.81 ± 3.53 | 0.068 |
For researchers, the methodologies from pivotal studies are detailed below.
1. Clinical Trial: 24-hour Ambulatory Blood Pressure Monitoring [1]
2. In Vitro Study: VSMC Phenotypic Transformation [3]
Fosinopril's efficacy stems from its action on the Renin-Angiotensin-Aldosterone System (RAAS) and specific cellular pathways. The following diagram illustrates the key mechanistic pathway identified in the research.
The experimental workflow for the cellular studies is outlined in the diagram below.
Irritant;Health Hazard